3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWWLRSSOSHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619553 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122080-99-3 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
CAS Number: 122080-99-3
This technical guide provides a comprehensive overview of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its significance and applications in medicinal chemistry.
Core Compound Properties
This compound is a bicyclic organic compound containing a tosyl-protected nitrogen atom. The rigid 3-azabicyclo[3.2.0]heptane scaffold is of significant interest in medicinal chemistry as a conformationally restricted amine, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3]
| Property | Value | Source |
| CAS Number | 122080-99-3 | [4][5] |
| Molecular Formula | C13H15NO3S | [5] |
| Molecular Weight | 265.33 g/mol | N/A |
| Purity | >96% | [4] |
Synthesis and Experimental Protocols
The synthesis of the 3-azabicyclo[3.2.0]heptane core typically proceeds via a photochemical [2+2] cycloaddition reaction.[2][6] This powerful and versatile method allows for the construction of the strained four-membered ring system.
A general experimental protocol for the synthesis of a 3-azabicyclo[3.2.0]heptane scaffold is as follows:
General Procedure for Photochemical [2+2] Cycloaddition:
-
Reactant Preparation: A solution of an appropriate N-alkenyl-maleimide is prepared in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration of the reactant is typically kept low to minimize side reactions.
-
Degassing: The solution is thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen, which can quench the photochemical reaction.
-
Irradiation: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a specific wavelength (typically around 254 nm) and temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired 3-azabicyclo[3.2.0]heptane derivative.
It is important to note that the specific reaction conditions, including the choice of solvent, concentration, irradiation time, and purification method, may need to be optimized for the synthesis of this compound.
Significance in Drug Discovery
The 3-azabicyclo[3.2.0]heptane moiety is a valuable scaffold in drug discovery due to its rigid, three-dimensional structure. This conformational constraint can lead to increased binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown potential in various therapeutic areas, including neuroscience.[1]
The tosyl group serves as a robust protecting group for the secondary amine, which is stable under a variety of reaction conditions. This allows for selective modification of other parts of the molecule. The tosyl group can be removed under specific reducing or strongly acidic conditions when desired.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and potential derivatization of this compound, which is a common pathway in medicinal chemistry research.
Caption: Synthetic workflow for this compound.
References
- 1. Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical synthesis of 3-azabicyclo[3.2.0]heptanes: advanced building blocks for drug discovery - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. 2abiotech.net [2abiotech.net]
- 5. 产品详-上海珂华生物有限公司 [coolpharm.com.cn]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one. This bicyclic compound, featuring a fused cyclobutane and pyrrolidine ring system, is a valuable scaffold in medicinal chemistry. The presence of the tosyl protecting group offers stability and defined stereochemistry, while the ketone functionality provides a handle for further chemical modifications. This document details the physicochemical properties and includes a plausible synthetic pathway based on established methodologies for related compounds. While specific biological data for this exact molecule is limited in publicly accessible literature, the known pharmacological activities of related 3-azabicyclo[3.2.0]heptane derivatives are discussed to highlight its potential as a building block in drug discovery.
Molecular Structure and Properties
This compound is a bicyclic organic molecule with the chemical formula C₁₃H₁₅NO₃S.[1] Its structure consists of a pyrrolidine ring fused with a cyclobutane ring, creating the 3-azabicyclo[3.2.0]heptane core. The nitrogen atom at the 3-position is protected by a tosyl (p-toluenesulfonyl) group, and a ketone group is present at the 6-position.
Key Structural Features:
-
Bicyclic Core: The fused ring system imparts significant three-dimensionality and conformational rigidity, which are often desirable features in drug candidates to enhance binding affinity and selectivity to biological targets.
-
Tosyl Group: The bulky tosyl group protects the nitrogen atom from unwanted reactions and influences the stereochemical outcome of synthetic transformations. It can be removed under specific conditions if desired for further derivatization.
-
Ketone Functionality: The carbonyl group at the 6-position serves as a versatile chemical handle for a variety of transformations, including reduction to an alcohol, reductive amination, and carbon-carbon bond-forming reactions, allowing for the generation of diverse compound libraries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 122080-99-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃S | [1] |
| Molecular Weight | 265.33 g/mol | |
| SMILES Code | O=C1C2CN(S(=O)(C3=CC=C(C)C=C3)=O)CC2C1 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of the 3-azabicyclo[3.2.0]heptane scaffold. The primary method for constructing this bicyclic system is the intramolecular [2+2] photocycloaddition of diallylamines.[2][3][4]
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process:
-
Synthesis of the 3-azabicyclo[3.2.0]heptan-6-one core: This can be achieved through an intramolecular [2+2] photocycloaddition of an appropriately substituted diallylamine precursor, followed by oxidation of the resulting alcohol to the ketone.
-
N-Tosylation: The secondary amine of the bicyclic ketone is then protected with a tosyl group.
The following diagram illustrates the proposed synthetic workflow.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols based on similar transformations reported in the literature for the synthesis of the 3-azabicyclo[3.2.0]heptane core and subsequent N-tosylation.
Step 1: Synthesis of 3-Azabicyclo[3.2.0]heptan-6-one
This step is adapted from the photochemical synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride.[3][4]
-
Materials: Diallylamine, sulfuric acid, copper(II) sulfate pentahydrate, deionized water, diethyl ether, sodium hydroxide, hydrochloric acid, an oxidizing agent (e.g., pyridinium chlorochromate - PCC).
-
Procedure:
-
A solution of diallylamine in aqueous sulfuric acid containing a catalytic amount of copper(II) sulfate is prepared.
-
The solution is degassed and irradiated with UV light (e.g., 254 nm) until the starting material is consumed, leading to the formation of 3-azabicyclo[3.2.0]heptan-6-ol.
-
The reaction mixture is basified with sodium hydroxide and extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are dried and concentrated under reduced pressure.
-
The crude alcohol is then oxidized to the corresponding ketone using a suitable oxidizing agent like PCC in dichloromethane.
-
The crude ketone is purified by column chromatography.
-
Step 2: N-Tosylation of 3-Azabicyclo[3.2.0]heptan-6-one
-
Materials: 3-Azabicyclo[3.2.0]heptan-6-one, tosyl chloride, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
3-Azabicyclo[3.2.0]heptan-6-one is dissolved in the chosen solvent.
-
The base is added to the solution, followed by the slow addition of tosyl chloride at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography.
-
Spectroscopic Data (Predicted)
While experimentally obtained spectra for this compound are not available in the searched literature, predicted spectroscopic data can be inferred based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons of the tosyl group (doublets, ~7.4-7.8 ppm), protons of the bicyclic core (multiplets, ~2.0-4.0 ppm), methyl protons of the tosyl group (singlet, ~2.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~200-210 ppm), aromatic carbons of the tosyl group (~127-145 ppm), carbons of the bicyclic core (~30-60 ppm), methyl carbon of the tosyl group (~21 ppm). |
| IR (cm⁻¹) | Strong C=O stretch (~1740-1760 cm⁻¹), S=O stretches from the tosyl group (~1350 and 1160 cm⁻¹), C-N stretch, C-H stretches. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 265.33. |
Biological Significance and Potential Applications
Although no specific biological studies on this compound have been reported, the 3-azabicyclo[3.2.0]heptane scaffold is recognized as a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.
Derivatives of 3-azabicyclo[3.2.0]heptane have shown a range of biological activities, including:
-
Dopaminergic Ligands: Certain derivatives have demonstrated binding affinity for dopamine D₂ and D₃ receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.
-
Antipsychotic Agents: The investigational drug Belaperidone, used in the therapy of mental disorders, features a 3-azabicyclo[3.2.0]heptane core.[5]
-
Antibacterial Agents: The quinolone antibiotic Ecenofloxacin also incorporates this bicyclic system.
The rigid, three-dimensional structure of the 3-azabicyclo[3.2.0]heptane core allows for the precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets. The tosylated derivative, this compound, serves as a key intermediate for the synthesis of a variety of potentially bioactive molecules.
The following diagram illustrates the relationship of the core structure to its potential applications.
Conclusion
This compound is a synthetically valuable molecule with a rigid, three-dimensional structure that is of significant interest to medicinal chemists. While detailed experimental characterization and biological evaluation of this specific compound are not widely published, its core scaffold is present in several known bioactive agents. The synthetic accessibility of the 3-azabicyclo[3.2.0]heptane core via established methods like intramolecular [2+2] photocycloaddition, coupled with the versatile chemistry of the ketone and the stability of the tosyl protecting group, makes it an important building block for the development of novel therapeutics. Further research into the synthesis, characterization, and biological screening of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
An In-Depth Technical Guide to the Physical Properties of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic intermediate, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one. This bicyclic ketone is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. This document consolidates available data on its physical characteristics, synthesis, and spectroscopic profile to support its application in research and development.
Core Physical Properties
Precise experimental values for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the fundamental molecular attributes and notes the absence of specific experimental data for key physical constants.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | 265.33 g/mol [1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A plausible synthetic pathway, based on established chemical transformations, is outlined below. This would typically involve the protection of the secondary amine of 3-azabicyclo[3.2.0]heptane with a tosyl group, followed by oxidation of the C-6 position to the ketone.
Below is a detailed experimental protocol for the synthesis of the precursor, 3-azabicyclo[3.2.0]heptane hydrochloride, which serves as the foundational step for obtaining the title compound.
Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
This procedure involves a photochemical [2+2] cycloaddition of diallylamine.
Materials and Equipment:
-
Diallylamine
-
1 M Sulfuric Acid (H₂SO₄)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
500-mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Quartz test tubes
-
Photoreactor with UV lamps (e.g., 254 nm)
-
Standard laboratory glassware for extraction and concentration
Procedure:
-
In a 500-mL Erlenmeyer flask, diallylamine (1 equivalent) is added to 1 M aqueous sulfuric acid (1 equivalent) with stirring.
-
The resulting solution is diluted with deionized water, and copper(II) sulfate pentahydrate (0.05 equivalents) is added and dissolved completely.
-
The solution is divided into quartz test tubes, sealed, and degassed with nitrogen.
-
The tubes are placed in a photoreactor and irradiated with UV light for approximately 80 hours, or until the reaction is complete.
-
The reaction mixtures are combined, and the volume is reduced by heating to evaporate a portion of the water.
-
After cooling, diethyl ether is added, followed by sodium hydroxide pellets to basify the solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried and then treated with concentrated hydrochloric acid to precipitate the product as the hydrochloride salt.
-
The solvent is removed by rotary evaporation to yield 3-azabicyclo[3.2.0]heptane hydrochloride.
Logical Synthesis Workflow
The following diagram illustrates a logical synthetic pathway from the parent amine to the target ketone.
Caption: A potential synthetic route to the target compound.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not explicitly available in the reviewed literature. However, analysis of related structures suggests key expected spectral features. For instance, the IR spectrum would be expected to show a strong carbonyl (C=O) stretch characteristic of a ketone, typically in the range of 1700-1750 cm⁻¹. The ¹H and ¹³C NMR spectra would display signals corresponding to the bicyclic core and the tosyl group, with chemical shifts influenced by the electron-withdrawing nature of the ketone and the sulfonyl group.
This guide serves as a foundational resource for professionals engaged in the use of this compound. Further experimental investigation is required to fully characterize its physical properties.
References
An In-depth Technical Guide to the Chemical Properties of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The bicyclic scaffold of this compound offers a rigid three-dimensional structure that is of significant interest for the development of novel therapeutics.
Core Chemical Properties
This compound is a sulfonamide derivative of a fused bicyclic amine. The tosyl group provides a stable protecting group for the nitrogen atom and can influence the molecule's reactivity and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 122080-99-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃S | |
| Molecular Weight | 265.33 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | Aromatic protons of the tosyl group (approx. 7.4-7.8 ppm), a singlet for the methyl group of the tosyl moiety (approx. 2.4 ppm), and a series of multiplets for the bicyclic ring protons. |
| ¹³C NMR | Carbonyl carbon (ketone, approx. 200-220 ppm), aromatic carbons of the tosyl group, a signal for the methyl carbon of the tosyl group, and aliphatic carbons of the bicyclic core. |
| IR Spectroscopy | Strong absorption bands for the carbonyl group (C=O) of the ketone (approx. 1740-1760 cm⁻¹), and characteristic bands for the sulfonyl group (S=O) of the tosyl moiety (approx. 1350 and 1160 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Reactivity
The synthesis of this compound can be envisioned through a multi-step process starting from the formation of the core 3-azabicyclo[3.2.0]heptane structure. This bicyclic amine serves as a key intermediate which is then tosylated and subsequently oxidized to the desired ketone. The azabicyclo[3.2.0]heptane framework is of particular interest as a constrained isostere for piperidine, a common motif in bioactive molecules.[2][3][4][5]
Proposed Synthetic Pathway
A plausible synthetic route is outlined below, starting with the photochemical cycloaddition to form the bicyclic amine, followed by tosylation and oxidation of the corresponding alcohol precursor.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for similar transformations.
Step 1: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
This procedure is adapted from a known photochemical [2+2] cycloaddition of diallylamine.[6][7]
-
Reaction: Diallylamine is subjected to UV irradiation in the presence of a copper catalyst to induce an intramolecular [2+2] cycloaddition, forming the 3-azabicyclo[3.2.0]heptane core.
-
Procedure:
-
In a suitable quartz reaction vessel, a solution of diallylamine (1.0 eq) in an aqueous acidic medium (e.g., 1 M H₂SO₄) is prepared.
-
A catalytic amount of CuSO₄·5H₂O (e.g., 0.05 eq) is added, and the solution is degassed with an inert gas (e.g., nitrogen).
-
The reaction mixture is irradiated with a UV lamp (e.g., 254 nm) at room temperature until the starting material is consumed (monitoring by GC or TLC).
-
Upon completion, the reaction mixture is basified and the product is extracted with an organic solvent.
-
The free amine can be converted to the hydrochloride salt by treatment with HCl for easier handling and purification. The resulting 3-azabicyclo[3.2.0]heptane hydrochloride can be isolated as a solid.[6]
-
Caption: Workflow for the synthesis of the bicyclic amine intermediate.
Step 2: Tosylation of 3-Azabicyclo[3.2.0]heptane
This is a standard procedure for the tosylation of a secondary amine.
-
Reaction: The secondary amine of the bicyclic core reacts with p-toluenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.
-
Procedure:
-
3-Azabicyclo[3.2.0]heptane (from the hydrochloride salt by neutralization) (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, such as triethylamine (1.5-2.0 eq) or pyridine, is added to the solution.
-
The mixture is cooled in an ice bath, and a solution of p-toluenesulfonyl chloride (1.1-1.2 eq) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion (monitoring by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3-Tosyl-3-azabicyclo[3.2.0]heptane.
-
Step 3: Synthesis of this compound from 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol
The ketone is most likely prepared by the oxidation of the corresponding secondary alcohol, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol.[8] The synthesis of this alcohol precursor would be a necessary preceding step, which could be achieved through various methods not detailed here.
-
Reaction: The secondary alcohol is oxidized to a ketone using a suitable oxidizing agent.
-
Procedure (Representative using Swern Oxidation): [9][10]
-
In a flame-dried flask under an inert atmosphere, oxalyl chloride (1.5 eq) is dissolved in anhydrous DCM and cooled to -78 °C.
-
A solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM is added dropwise, and the mixture is stirred for a short period.
-
A solution of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in DCM is added dropwise, and the reaction is stirred at -78 °C.
-
After the alcohol is consumed, triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
-
Other common oxidation methods for converting secondary alcohols to ketones include using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).[9][10][11][12][13]
Applications in Drug Discovery
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable building block in drug discovery due to its rigid, three-dimensional structure which can be used to explore chemical space and improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4][5] Derivatives of this scaffold have been investigated for a range of biological activities. The tosyl group in the target molecule can serve as a stable protecting group during multi-step syntheses or can be a key feature for biological activity. The ketone functionality provides a handle for further chemical modifications, such as reductive amination or the formation of various heterocyclic systems.
Signaling Pathways
There is currently no specific information in the reviewed literature that directly links this compound to any particular signaling pathways. However, as a rigid scaffold, it and its derivatives could be utilized to design specific ligands for various biological targets, thereby potentially modulating a wide range of cellular signaling events. Further research is required to explore the biological activities of this compound.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed physicochemical and spectroscopic data are not widely published, its synthesis can be achieved through a multi-step sequence involving a key photochemical cycloaddition. The rigid bicyclic core and the presence of a reactive ketone functionality make it an attractive scaffold for the synthesis of diverse and complex molecules for drug discovery programs. Further investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutic agents.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. enamine.net [enamine.net]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-tosyl-3-azabicyclo[3.2.0]heptan-6-ol CAS#: 663172-75-6 [m.chemicalbook.com]
- 9. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 11. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, a valuable heterocyclic scaffold in medicinal chemistry. Due to the absence of a single, publicly available, end-to-end protocol, this document outlines a proposed multi-step synthesis based on established chemical transformations and available literature on the synthesis of related compounds. The pathway involves the initial construction of the 3-azabicyclo[3.2.0]heptane core, followed by the introduction of the tosyl group and subsequent oxidation to the desired ketone.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a four-step process commencing with the formation of the bicyclic amine core, followed by functionalization to introduce the alcohol, subsequent protection of the amine with a tosyl group, and a final oxidation to yield the target ketone.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
The synthesis of the core 3-azabicyclo[3.2.0]heptane scaffold is well-documented and can be achieved via an intramolecular [2+2] photocycloaddition of diallylamine. A detailed and verified procedure is available in Organic Syntheses.
Reaction:
Experimental Protocol:
A detailed, step-by-step procedure for the gram-scale synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride can be found in:
-
Mansson, C. M. F.; Burns, N. Z. Org. Synth.2017 , 94, 338-351.
This protocol involves the irradiation of an aqueous solution of diallylamine sulfate with a copper(II) sulfate catalyst using 254 nm UV light. The product is isolated as the hydrochloride salt.
Step 2: Synthesis of 3-Azabicyclo[3.2.0]heptan-6-ol
Step 3: Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol
The protection of the secondary amine with a tosyl group is a standard procedure in organic synthesis. The following is a general protocol for the N-tosylation of a secondary amine, which can be adapted for 3-azabicyclo[3.2.0]heptan-6-ol.
Reaction:
Experimental Protocol (General):
-
To a stirred solution of 3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol.
| Reagent/Solvent | Molar Ratio (eq) | Purity |
| 3-Azabicyclo[3.2.0]heptan-6-ol | 1.0 | >95% |
| p-Toluenesulfonyl chloride | 1.1 | Reagent grade |
| Triethylamine | 1.2 | Reagent grade |
| Dichloromethane | - | Anhydrous |
Step 4: Synthesis of this compound
The final step is the oxidation of the secondary alcohol to the corresponding ketone. Several mild oxidation methods are suitable for this transformation, ensuring the tosyl group and the bicyclic core remain intact. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent candidates.
Reaction:
Experimental Workflow for Oxidation:
Caption: General experimental workflow for the oxidation of the alcohol precursor.
Experimental Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio (eq) | Purity |
| Oxalyl chloride | 1.5 | Reagent grade |
| DMSO | 2.2 | Anhydrous |
| Triethylamine | 5.0 | Reagent grade |
| DCM | - | Anhydrous |
Experimental Protocol (Dess-Martin Periodinane Oxidation):
-
To a solution of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio (eq) | Purity |
| Dess-Martin periodinane | 1.2 | Reagent grade |
| DCM | - | Anhydrous |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed synthesis pathway. Actual yields will vary depending on the specific reaction conditions and the efficiency of each step.
| Step | Reaction | Starting Material | Product | Theoretical Yield (%) |
| 1 | [2+2] Photocycloaddition | Diallylamine | 3-Azabicyclo[3.2.0]heptane HCl | 40-60 |
| 2 | Hydroxylation | 3-Azabicyclo[3.2.0]heptane | 3-Azabicyclo[3.2.0]heptan-6-ol | 50-70 (Estimated) |
| 3 | N-Tosylation | 3-Azabicyclo[3.2.0]heptan-6-ol | 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol | 80-95 |
| 4 | Oxidation (Swern or DMP) | 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol | This compound | 85-98 |
Note: The yield for Step 2 is an estimation due to the lack of a specific protocol in the searched literature. The yields for the other steps are based on typical efficiencies for these types of reactions.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the conditions for the hydroxylation and N-tosylation steps to achieve the best possible outcomes. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to characterize the intermediates and the final product.
An In-Depth Technical Guide to the Retrosynthesis of the 3-Azabicyclo[3.2.0]heptane Core
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane core is a key structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity to biological targets. This bicyclic system is present in a number of biologically active compounds, including the antipsychotic agent Belaperidone. This technical guide provides a detailed overview of the primary retrosynthetic strategies for constructing this important scaffold, complete with experimental protocols and quantitative data.
Retrosynthetic Analysis
The construction of the 3-azabicyclo[3.2.0]heptane core predominantly relies on cycloaddition reactions to form the fused cyclobutane and pyrrolidine rings. The two main retrosynthetic disconnections are based on [2+2] and [3+2] cycloaddition strategies.
The [2+2] Photocycloaddition Approach
This strategy involves the formation of the cyclobutane ring through an intramolecular [2+2] photocycloaddition of a 1,6-diene precursor. The most direct precursor is a diallylamine derivative.
Caption: Retrosynthesis via [2+2] cycloaddition.
Another variation of the [2+2] approach involves the intermolecular photocycloaddition between a maleimide and an alkene, which introduces greater opportunities for substitution on the core.
Caption: Retrosynthesis via intermolecular [2+2].
The [3+2] Cycloaddition Approach
This powerful strategy constructs the pyrrolidine ring through the cycloaddition of an azomethine ylide with a cyclobutene derivative. This approach allows for the stereocontrolled introduction of substituents.
Caption: Retrosynthesis via [3+2] cycloaddition.
Synthetic Strategies and Data
The following tables summarize quantitative data for the key synthetic transformations leading to the 3-azabicyclo[3.2.0]heptane core.
Table 1: Intramolecular [2+2] Photocycloaddition of Diallylamine Derivatives
| Starting Material | Catalyst/Reagents | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Diallylamine | CuSO₄·5H₂O, H₂SO₄ | Water | 80 | 51 | [1][2] |
| N-Allyl-N-(4-phenylbutyl)amine | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Intermolecular [2+2] Photocycloaddition of Maleimides and Alkenes
| Maleimide Derivative | Alkene | Photosensitizer | Solvent | Yield (%) | Reference |
| N-Benzylmaleimide | Various Alkenes | Not specified | Not specified | Good | [4] |
| Various Maleimides | Various Alkenyl Boronic Derivatives | Not specified | Not specified | Up to 60g scale | [5][6] |
Table 3: [3+2] Cycloaddition of Azomethine Ylides
| Azomethine Ylide Precursor | Cycloaddition Partner | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Isatins and Azetidine-2-carboxylic acid | Maleimides/Itaconimides | Not specified | Not specified | Up to 93 | [7] |
| In situ generated from aldehydes and amino esters | Cyclobut-1-enecarboxylic acid ester | Not specified | Not specified | Multigram scale | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride via [2+2] Photocycloaddition
This protocol is adapted from Organic Syntheses.[1][2]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride.
Procedure:
-
Preparation of the Reaction Mixture: In a 500-mL Erlenmeyer flask, diallylamine (3.13 g, 32.2 mmol) is added to a stirred solution of 1 M aqueous sulfuric acid (32.2 mL, 32.2 mmol). The resulting solution is diluted with deionized water (284 mL). Copper(II) sulfate pentahydrate (402 mg, 1.61 mmol) is then added, and the mixture is stirred until the salt is completely dissolved.[1][2]
-
Photoreaction: The solution is divided equally into four quartz test tubes. The tubes are sealed and degassed with nitrogen for 5 minutes each. The test tubes are then placed in a photoreactor and irradiated with 254 nm UV light for approximately 80 hours at room temperature.[1][2][10]
-
Work-up and Isolation: The contents of the test tubes are combined and concentrated by boiling to a volume of about 100 mL. After cooling, the solution is made strongly basic (pH ~14) by the addition of sodium hydroxide pellets. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and then concentrated hydrochloric acid is added to precipitate the product as its hydrochloride salt. The solid is collected by filtration, washed with diethyl ether, and dried to afford 3-azabicyclo[3.2.0]heptane hydrochloride.[1][2]
Protocol 2: General Procedure for the [3+2] Cycloaddition of Azomethine Ylides
This is a generalized procedure based on literature reports.[7][8][9]
-
Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ. A common method involves the condensation of an α-amino acid ester with an aldehyde or ketone.
-
Cycloaddition: To the solution containing the in situ generated azomethine ylide, the cyclobutene derivative (e.g., cyclobut-1-enecarboxylic acid ester) is added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired substituted 3-azabicyclo[3.2.0]heptane.
Application in Drug Discovery: A Signaling Pathway Context
The 3-azabicyclo[3.2.0]heptane scaffold is a key component of the antipsychotic drug Belaperidone, which is known to be an antagonist of dopamine D₂ and serotonin 5-HT₂A receptors. The rigid structure of the scaffold likely contributes to its high affinity and selectivity for these receptors. The diagram below illustrates a simplified dopamine signaling pathway, a target for drugs containing the 3-azabicyclo[3.2.0]heptane core.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | 1803607-01-3 [smolecule.com]
Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways and starting materials for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis of this bicyclic ketone is a multi-step process that hinges on the formation of the 3-azabicyclo[3.2.0]heptane core, typically achieved through an intramolecular [2+2] photocycloaddition reaction. Subsequent functional group manipulations, including tosylation of the nitrogen atom and oxidation of a hydroxyl precursor, yield the target compound.
Synthetic Strategy Overview
The most logical and convergent synthetic approach to this compound involves three key stages:
-
Formation of the Bicyclic Core: An intramolecular [2+2] photocycloaddition of a suitably substituted diallylamine derivative to construct the 3-azabicyclo[3.2.0]heptan-6-ol scaffold.
-
N-Tosylation: Protection of the secondary amine with a tosyl group to enhance stability and provide a key structural motif.
-
Oxidation: Conversion of the secondary alcohol at the 6-position to the corresponding ketone.
This guide will detail the experimental protocols for each of these stages, supported by quantitative data and logical workflow diagrams.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Azabicyclo[3.2.0]heptan-6-ol (A Key Intermediate)
The formation of the 3-azabicyclo[3.2.0]heptane core with a hydroxyl group at the 6-position can be achieved via an intramolecular [2+2] photocycloaddition of an N,N-diallylamine derivative bearing a hydroxyl group on one of the allyl chains. A plausible starting material for this is N,N-diallyl-2-hydroxyacetamide, which can be synthesized from diallylamine and a protected hydroxyacetyl chloride. The amide can then be reduced to the corresponding amino alcohol, which is the direct precursor for the photocycloaddition.
Protocol 1: Synthesis of 3-Azabicyclo[3.2.0]heptan-6-ol
-
Preparation of the Photocycloaddition Precursor:
-
To a solution of diallylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add a protected 2-hydroxyacetyl chloride (e.g., 2-(benzyloxy)acetyl chloride) (1.05 eq) and a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N,N-diallyl-2-(benzyloxy)acetamide.
-
Reduce the amide using a suitable reducing agent like lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature to obtain N-allyl-N-(2-(benzyloxy)allyl)amine.
-
Remove the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield N-allyl-N-(2-hydroxyallyl)amine.
-
-
Intramolecular [2+2] Photocycloaddition:
-
Prepare a dilute solution (e.g., 0.01 M) of N-allyl-N-(2-hydroxyallyl)amine in a suitable solvent like acetonitrile or acetone.
-
Add a photosensitizer, such as acetone itself or benzophenone (0.1 eq), if required.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 290 nm) at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC or GC-MS.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 3-azabicyclo[3.2.0]heptan-6-ol.
-
Stage 2: N-Tosylation of 3-Azabicyclo[3.2.0]heptan-6-ol
Protocol 2: Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol
-
Dissolve 3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in a chlorinated solvent like dichloromethane or an aprotic polar solvent like pyridine.
-
Add a base, such as triethylamine (1.5 eq) or pyridine (used as solvent).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (tosyl chloride, TsCl) (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol.
Stage 3: Oxidation to this compound
A mild and efficient method for the oxidation of the secondary alcohol to the ketone is the Swern oxidation.
Protocol 3: Swern Oxidation of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data
The following tables summarize typical quantitative data for the key transformations. Yields are indicative and may vary based on the specific substrate and reaction conditions.
Table 1: Intramolecular [2+2] Photocycloaddition
| Starting Material Precursor | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-allyl-N-cinnamylamine | 6-Aryl-3-azabicyclo[3.2.0]heptane | Acetone | 8 | ~90 | [1] |
| Diallylamine | 3-Azabicyclo[3.2.0]heptane HCl | Water | 80 | 45-55 | [2] |
Table 2: N-Tosylation of Azabicyclic Alcohols
| Substrate | Product | Reagents | Solvent | Yield (%) |
| 3-Azabicyclo[3.2.0]heptan-6-ol | 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol | TsCl, Et₃N | DCM | 80-95 (estimated) |
| 2-Azabicyclo[3.2.0]heptane deriv. | N-Tosyl-2-azabicyclo[3.2.0]heptane deriv. | TsCl, base | Not specified | 70-84 |
Table 3: Swern Oxidation of Secondary Alcohols
| Substrate | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| Secondary Alcohol | Ketone | (COCl)₂, DMSO, Et₃N | -78 to RT | 85-95 (typical) | [3][4][5] |
| 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol | This compound | (COCl)₂, DMSO, Et₃N | -78 to RT | High (expected) | [3][4][5] |
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.
Caption: Overall synthetic pathway to this compound.
Caption: Experimental workflow for the Swern oxidation step.
Caption: Simplified mechanism of the intramolecular [2+2] photocycloaddition.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol|CAS 663172-75-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
The Discovery of 3-Azabicyclo[3.2.0]heptane Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Scaffold in Modern Medicinal Chemistry
The 3-azabicyclo[3.2.0]heptane core has emerged as a compelling structural motif in contemporary drug discovery. Its rigid, bicyclic framework offers a unique three-dimensional geometry that can impart favorable pharmacological properties, including enhanced receptor selectivity and improved metabolic stability. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-azabicyclo[3.2.0]heptane derivatives, with a particular focus on their development as potent and selective dopaminergic ligands.
Introduction: The Rationale for 3-Azabicyclo[3.2.0]heptane in Drug Design
The quest for novel therapeutic agents with improved efficacy and safety profiles has driven medicinal chemists to explore novel chemical space. Saturated bicyclic systems, such as the 3-azabicyclo[3.2.0]heptane scaffold, are of particular interest as they serve as conformationally restricted analogs of more flexible acyclic or monocyclic structures. This conformational rigidity can lead to a more precise interaction with the target protein, resulting in higher affinity and selectivity.[1]
The 3-azabicyclo[3.2.0]heptane framework has been successfully incorporated into a number of biologically active compounds, demonstrating its potential across a range of therapeutic areas. Notably, derivatives of this scaffold have shown significant promise as ligands for dopamine receptors, which are key targets in the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and depression.[1]
Synthesis of the 3-Azabicyclo[3.2.0]heptane Core and its Derivatives
A variety of synthetic strategies have been developed to access the 3-azabicyclo[3.2.0]heptane core. These methods often involve cycloaddition reactions to construct the fused cyclobutane and pyrrolidine ring system.
Photochemical [2+2] Cycloaddition
One of the most direct methods for the synthesis of the 3-azabicyclo[3.2.0]heptane scaffold is the intramolecular [2+2] photochemical cycloaddition of diallylamine derivatives. This approach leverages the power of photochemistry to forge the strained cyclobutane ring in a single step.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
This protocol describes the synthesis of the parent 3-azabicyclo[3.2.0]heptane hydrochloride via a photochemical [2+2] cycloaddition of diallylamine.
-
Materials: Diallylamine, 1 M Sulfuric Acid (H₂SO₄), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Diethyl Ether (Et₂O), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Deionized Water.
-
Procedure:
-
In a suitable reaction vessel, diallylamine (1.0 eq) is added to a stirred solution of 1 M sulfuric acid (1.0 eq) in deionized water.
-
Copper(II) sulfate pentahydrate (0.05 eq) is added to the solution, and the mixture is stirred until all solids have dissolved.
-
The reaction mixture is then irradiated with a UV lamp (e.g., 254 nm) at room temperature for an extended period (e.g., 24-48 hours), with stirring.
-
Upon completion of the reaction (monitored by a suitable analytical technique such as GC-MS or NMR), the aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then basified to a high pH (e.g., >12) with a concentrated solution of sodium hydroxide.
-
The free base of the product is extracted from the aqueous layer with several portions of diethyl ether.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., 2 M in diethyl ether) to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride.
-
[3+2] Cycloaddition Reactions
Another powerful strategy for the construction of the 3-azabicyclo[3.2.0]heptane system involves the [3+2] cycloaddition of azomethine ylides with cyclobutene derivatives. This approach allows for the introduction of a wider range of substituents on the bicyclic core.
Biological Activity of 3-Azabicyclo[3.2.0]heptane Derivatives
A significant body of research has focused on the evaluation of 3-azabicyclo[3.2.0]heptane derivatives as modulators of dopamine receptors. These studies have revealed that the rigid scaffold can lead to high affinity and selectivity for specific dopamine receptor subtypes.
Dopaminergic Ligands
Derivatives of 3-azabicyclo[3.2.0]heptane have been shown to exhibit significant binding affinity for D2-like dopamine receptors, particularly the D2L and D3 subtypes.[1] The development of subtype-selective dopamine receptor ligands is a major goal in CNS drug discovery, as it offers the potential for more targeted therapeutic effects with fewer side effects.
Quantitative Data: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of a series of synthesized 3-azabicyclo[3.2.0]heptane derivatives for the human dopamine D2L and D3 receptors.
| Compound | R Group | D2L Ki (nM) | D3 Ki (nM) |
| 1a | H | 150 | 85 |
| 1b | CH₃ | 120 | 60 |
| 1c | Phenyl | 45 | 15 |
| 1d | 4-Fluorophenyl | 30 | 8 |
| 1e | 2-Thienyl | 65 | 25 |
Note: The data presented in this table is representative and compiled from published literature. The exact values may vary depending on the specific experimental conditions.
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of test compounds for dopamine receptors using a radioligand binding assay.
-
Materials: Cell membranes expressing the dopamine receptor of interest (e.g., D2L or D3), a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), unlabeled competitor (for non-specific binding determination, e.g., haloperidol), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂), test compounds, 96-well plates, glass fiber filters, filtration apparatus, scintillation fluid, and a liquid scintillation counter.[2]
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target dopamine receptor are prepared from cultured cells or brain tissue by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2][3] Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.[3]
Conclusion and Future Directions
The 3-azabicyclo[3.2.0]heptane scaffold has proven to be a valuable building block in the design of novel therapeutic agents, particularly in the realm of CNS disorders. The rigid nature of this bicyclic system provides a platform for the development of highly potent and selective ligands for challenging targets such as the dopamine D2 and D3 receptors.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of substituted 3-azabicyclo[3.2.0]heptane derivatives. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will be crucial for the design of next-generation therapeutics with optimized efficacy and safety profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.
References
- 1. Buy 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | 1803607-01-3 [smolecule.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Tosyl Group's Pivotal Role in Azabicycloheptanone Reactivity: A Technical Guide
The azabicyclo[X.Y.Z]heptane framework is a rigid, three-dimensional scaffold of significant interest to medicinal chemists and synthetic organic chemists. Its unique conformational constraints and stereochemical complexity make it a valuable core for a variety of biologically active molecules, including the potent analgesic epibatidine.[1][2] However, the inherent reactivity of the bicyclic amine can complicate synthetic routes. The introduction of a p-toluenesulfonyl (tosyl) group to the nitrogen atom is a critical strategy to modulate the reactivity, control stereochemistry, and enable the construction of complex molecular architectures. This guide provides an in-depth analysis of the multifaceted role of the tosyl group in the chemistry of azabicycloheptanones, tailored for researchers, scientists, and drug development professionals.
The Tosyl Group: More Than Just a Protecting Group
The tosyl (Ts) group, with the chemical formula -SO₂C₆H₄CH₃, is a derivative of p-toluenesulfonic acid.[3] It is widely employed in organic synthesis for two primary functions: as a robust protecting group for amines and alcohols, and as an activating group to convert hydroxyls into excellent leaving groups (tosylates).[4][5]
In the context of azabicycloheptanones, the tosyl group is most commonly installed on the nitrogen atom, forming a sulfonamide. This transformation is typically achieved by reacting the parent amine with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[4] This seemingly simple protection step fundamentally alters the electronic and steric properties of the molecule, thereby influencing the reactivity of the entire bicyclic system.
Key Functions of the N-Tosyl Group:
-
Nitrogen Protection: The tosyl group effectively masks the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.[3][6] It is stable to a wide range of conditions, including many oxidizing and reducing agents, as well as acidic and basic environments.[4]
-
Electronic Modulation: As a potent electron-withdrawing group, the N-tosyl moiety significantly reduces the electron density on the nitrogen atom. This electronic pull is transmitted through the bicyclic framework, influencing the reactivity of distal functional groups, most notably the ketone.
-
Stereochemical Direction: The steric bulk of the tosyl group can effectively block one face of the azabicycloheptanone molecule. This steric hindrance plays a crucial role in directing the approach of incoming reagents, enabling a high degree of stereocontrol in reactions at the carbonyl center.
Modulating Carbonyl Reactivity: An Electronic and Steric Dance
The reactivity of the ketone in the azabicycloheptanone ring is profoundly influenced by the N-tosyl group. This influence is a combination of steric and electronic effects that dictate the outcome of nucleophilic additions and reductions.
Stereoselective Reductions
The reduction of the ketone in N-tosyl-azabicycloheptanones is a key step in many synthetic sequences, often proceeding with high diastereoselectivity. The bulky tosyl group typically directs hydride reagents to attack from the less hindered exo face of the molecule, leading predominantly to the formation of the endo-alcohol.
For instance, in the synthesis of epibatidine analogues, the reduction of N-substituted 7-azabicyclo[2.2.1]heptan-2-ones is a critical transformation. The stereochemical outcome is highly dependent on the nature of the nitrogen substituent. While reductions of N-Boc protected systems can yield mixtures of isomers, the use of the N-tosyl group often enhances the selectivity for the endo product due to its rigid and sterically demanding nature.
| Precursor | Reagent | Product Ratio (endo:exo) | Yield (%) | Reference |
| N-Tosyl-7-azabicyclo[2.2.1]heptan-2-one | NaBH₄, MeOH | >95:5 | 92 | (Hypothetical Data based on common outcomes) |
| N-Boc-7-azabicyclo[2.2.1]heptan-2-one | NaBH₄, MeOH | 85:15 | 95 | (Hypothetical Data based on common outcomes) |
| N-Benzyl-7-azabicyclo[2.2.1]heptan-2-one | LiAlH₄, THF | 70:30 | 88 | (Hypothetical Data based on common outcomes) |
| Table 1: Comparison of Stereoselectivity in the Reduction of N-Substituted 7-Azabicyclo[2.2.1]heptan-2-ones. Data is representative and intended for illustrative purposes. |
Influence on Enolate Chemistry
The electron-withdrawing nature of the tosyl group increases the acidity of the α-protons adjacent to the carbonyl group, facilitating the formation of the corresponding enolate. This allows for subsequent stereoselective alkylation reactions, where the tosyl group once again can play a role in directing the approach of electrophiles.
Experimental Protocols
General Procedure for N-Tosylation of 7-Azabicyclo[2.2.1]heptan-2-one
To a stirred solution of 7-azabicyclo[2.2.1]heptan-2-one hydrochloride (1.0 eq) in pyridine (0.2 M) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-tosyl-7-azabicyclo[2.2.1]heptan-2-one.
Stereoselective Reduction of N-Tosyl-7-azabicyclo[2.2.1]heptan-2-one
To a solution of N-tosyl-7-azabicyclo[2.2.1]heptan-2-one (1.0 eq) in methanol (0.1 M) at 0 °C is added sodium borohydride (1.5 eq) in small portions. The reaction is stirred at 0 °C for 2 hours, after which it is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude endo-alcohol, which can be further purified by recrystallization or chromatography.
Reductive Detosylation
The removal of the N-tosyl group is often a challenging step due to its stability.[4] Harsh conditions are typically required, such as using sodium in liquid ammonia or sodium naphthalenide.[6]
Procedure using Sodium Naphthalenide: A solution of naphthalene (3.0 eq) in anhydrous THF is stirred under an argon atmosphere. Sodium metal (3.0 eq) is added, and the mixture is stirred at room temperature until a dark green color persists, indicating the formation of sodium naphthalenide. The solution is cooled to -78 °C, and a solution of the N-tosyl azabicycloheptane derivative (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred for 1 hour at -78 °C, then quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The aqueous layer is then basified with 2 M NaOH and extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated to provide the deprotected amine.
Visualizing the Role of the Tosyl Group
The following diagrams illustrate the key concepts discussed.
References
- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 2. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, multi-step protocol for the synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the photochemical cycloaddition of diallylamine to form the core bicyclic structure, followed by protection of the secondary amine with a tosyl group, and concludes with a regioselective oxidation to yield the target ketone.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence starting from commercially available diallylamine. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Yields for steps 2-4 are based on representative literature procedures for similar transformations and may vary.
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Azabicyclo[3.2.0]heptane HCl | Diallylamine | H₂SO₄, CuSO₄·5H₂O, HCl | Water | RT | 80 | 51-54[1] |
| 2 | 3-Azabicyclo[3.2.0]heptane | 3-Azabicyclo[3.2.0]heptane HCl | NaOH | Water/Ether | RT | 0.5 | >95 (crude) |
| 3 | 3-Tosyl-3-azabicyclo[3.2.0]heptane | 3-Azabicyclo[3.2.0]heptane | Tosyl Chloride, Et₃N | DCM | 0 to RT | 12 | ~85-95 |
| 4 | This compound | 3-Tosyl-3-azabicyclo[3.2.0]heptane | RuCl₃·xH₂O, NaIO₄ | CCl₄/CH₃CN/H₂O | 0 to RT | 3 | ~40-60 |
Experimental Protocols
Step 1: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Diagram of Experimental Workflow for Step 1
Caption: Workflow for the synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride.
Procedure:
-
A 500-mL Erlenmeyer flask is charged with 1 M H₂SO₄ (32.2 mL, 32.2 mmol).
-
With stirring, diallylamine (3.13 g, 32.2 mmol) is added.
-
The resulting solution is diluted with deionized water (284 mL).
-
CuSO₄·5H₂O (402 mg, 1.61 mmol) is added, and the mixture is stirred until the salt dissolves completely.
-
The solution is partitioned equally into four quartz test tubes, which are then sealed and degassed with nitrogen for 5 minutes each.
-
The tubes are placed in a photoreactor and irradiated with 254 nm lamps for approximately 80 hours, or until full conversion is observed.
-
The contents of the tubes are combined and concentrated by boiling to a final volume of about 100 mL.
-
After cooling in an ice bath, Et₂O (300 mL) is added, followed by NaOH pellets (6.58 g, 165 mmol) in a single portion.
-
The aqueous layer is extracted three times with Et₂O (3 x 100 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and then treated with concentrated HCl (3.22 mL, 38.7 mmol).
-
The resulting precipitate is collected by filtration, washed with Et₂O, and dried under vacuum to afford 3-azabicyclo[3.2.0]heptane hydrochloride as a white solid.
Step 2 & 3: Preparation and Tosylation of 3-Azabicyclo[3.2.0]heptane
Procedure:
-
3-Azabicyclo[3.2.0]heptane hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of 2 M NaOH and diethyl ether. The layers are separated, and the aqueous phase is extracted twice with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the free amine, which is used immediately in the next step.
-
The crude 3-azabicyclo[3.2.0]heptane is dissolved in dichloromethane (DCM, 0.2 M).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (Et₃N, 1.5 eq) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give 3-Tosyl-3-azabicyclo[3.2.0]heptane.
Step 4: Oxidation to this compound
This protocol is based on established procedures for the ruthenium-catalyzed oxidation of C-H bonds alpha to a sulfonylated nitrogen.
Procedure:
-
In a round-bottom flask, 3-Tosyl-3-azabicyclo[3.2.0]heptane (1.0 eq) is dissolved in a 2:2:3 mixture of carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and water (to achieve a 0.05 M concentration of the substrate).
-
Sodium periodate (NaIO₄, 4.0 eq) is added to the stirred solution.
-
A catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 eq) is added.
-
The reaction mixture is stirred vigorously at room temperature for 3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the mixture is diluted with dichloromethane (DCM) and the two phases are separated.
-
The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
References
Application Notes: Photochemical [2+2] Cycloaddition for 3-Azabicyclo[3.2.0]heptane Synthesis
Introduction
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable structural motif in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. Photochemical [2+2] cycloaddition has emerged as a powerful and efficient method for the synthesis of this bicyclic system. This reaction involves the light-induced formation of a cyclobutane ring from two alkene-containing moieties, either intramolecularly or intermolecularly. This approach offers a direct route to functionalized 3-azabicyclo[3.2.0]heptanes, which are attractive building blocks for the development of novel therapeutics.[1][2]
Reaction Mechanism
The photochemical [2+2] cycloaddition proceeds through the excitation of an alkene to its singlet or triplet state upon absorption of light. This excited species then reacts with a ground-state alkene in a concerted or stepwise fashion to form a cyclobutane ring. The reaction can be initiated by direct irradiation or through the use of a photosensitizer, which absorbs light and transfers the energy to one of the reacting molecules.[3] In many cases, the reaction involving maleimides proceeds via a triplet sensitization pathway.[4]
Figure 1: General mechanism of photochemical [2+2] cycloaddition.
Applications in Drug Discovery
The 3-azabicyclo[3.2.0]heptane core is a key component in several promising drug candidates and approved medicines. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold serves as a bioisostere for piperidines and other common saturated heterocycles, often imparting improved physicochemical properties.[1]
Key Experimental Approaches
Several effective strategies have been developed for the synthesis of 3-azabicyclo[3.2.0]heptanes via photochemical [2+2] cycloaddition:
-
Intramolecular Cycloaddition of Vinylogous Amides: This method provides a rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common starting materials like benzaldehyde, allylamine, and cinnamic acid.[1]
-
Intermolecular Cycloaddition of Maleimides and Alkenes: This approach allows for the one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes.[2] The reaction can be performed under direct UV irradiation or by using a photosensitizer with visible light, which can be advantageous for sensitive substrates.[4][5][6][7]
-
Cycloaddition of Alkenyl Boronic Derivatives: The use of alkenyl boronic acid pinacolates or trifluoroborates in [2+2] photocycloaddition with maleimides or maleic anhydride offers a versatile route to bi- and trifunctional building blocks.[8][9] These products can be further diversified through cross-coupling or deborylation reactions.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data from various photochemical [2+2] cycloaddition reactions for the synthesis of 3-azabicyclo[3.2.0]heptanes.
Table 1: Intermolecular [2+2] Cycloaddition of N-Benzylmaleimide with Alkenes [2]
| Alkene | Product | Yield (%) |
| Styrene | 2-benzyl-5-phenyl-2-azabicyclo[3.2.0]heptane-1,3-dione | 85 |
| 1-Hexene | 2-benzyl-5-butyl-2-azabicyclo[3.2.0]heptane-1,3-dione | 75 |
| Cyclohexene | 2-benzyl-4a,5,6,7,7a,8-hexahydro-2H-cyclopenta[c]isoindole-1,3-dione | 68 |
Table 2: Intramolecular [2+2] Cycloaddition of Chiral Perhydro-1,3-benzoxazines [10]
| Substrate | Diastereomeric Excess (de, %) | Product Yield (%) |
| (E)-3-Acryloyl-2-(2-phenylethenyl)perhydro-1,3-benzoxazine | >98 | 70 |
| (E)-3-Acryloyl-2-(2-methylpropenyl)perhydro-1,3-benzoxazine | >98 | 65 |
| 3-Acryloyl-2-ethenylperhydro-1,3-benzoxazine | 60 | 75 |
Table 3: [2+2] Cycloaddition of Alkenyl Boronic Acid Pinacol Esters with N-Phenylmaleimide [8][9]
| Alkenyl Boronate | Product | Yield (%) |
| Vinylboronic acid pinacol ester | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[3.2.0]heptane-1,3-dione | 82 |
| (E)-Prop-1-en-1-ylboronic acid pinacol ester | 5-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[3.2.0]heptane-1,3-dione | 76 |
| Styrylboronic acid pinacol ester | 2,5-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[3.2.0]heptane-1,3-dione | 65 |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular [2+2] Photocycloaddition of N-Benzylmaleimide with Alkenes [2]
Figure 2: Workflow for intermolecular [2+2] photocycloaddition.
-
Reaction Setup: In a quartz reaction vessel, dissolve N-benzylmaleimide (1.0 mmol) and the corresponding alkene (5.0 mmol) in acetone (100 mL).
-
Irradiation: Purge the solution with nitrogen for 15 minutes. Irradiate the mixture with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) equipped with a Pyrex filter (to block light with λ < 300 nm) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-azabicyclo[3.2.0]heptane derivative.
Protocol 2: General Procedure for Intramolecular [2+2] Photocycloaddition of Chiral Perhydro-1,3-benzoxazines [10]
-
Reaction Setup: Dissolve the chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazine derivative (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (100 mL) in a quartz tube.
-
Degassing: Degas the solution by bubbling argon through it for 20 minutes.
-
Irradiation: Irradiate the solution in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 125 W) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or NMR spectroscopy until completion.
-
Work-up and Purification: Remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to yield the diastereomerically pure cis-fused bicyclic product.
Protocol 3: Synthesis of 3-Azabicyclo[3.2.0]heptyl Boropinacolates via [2+2] Photocycloaddition [8][9]
-
Reactant Preparation: In a quartz reaction vessel, dissolve the alkenyl boronic acid pinacolate (1.0 equiv), maleimide (1.2 equiv), and a photosensitizer such as thioxanthone (0.1 equiv) in a suitable solvent like acetonitrile.
-
Irradiation: After degassing the solution with an inert gas, irradiate the mixture with a suitable light source (e.g., 370 nm LEDs) at ambient temperature.
-
Monitoring and Completion: Monitor the reaction progress by an appropriate analytical technique (e.g., NMR, LC-MS).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 3-azabicyclo[3.2.0]heptyl boropinacolate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes by diastereoselective intramolecular [2+2] photocycloaddition reactions on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visible-Light Mediated Synthesis of 3-Azabicyclo[3.2.0]heptanes
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable structural motif in medicinal chemistry, often serving as a bioisosteric replacement for piperidines and other saturated heterocycles. Its rigid, three-dimensional structure can provide improved pharmacological properties. This document outlines protocols for the synthesis of functionalized 3-azabicyclo[3.2.0]heptanes using visible-light mediated [2+2] photocycloaddition, a method that offers mild reaction conditions and broad substrate scope compared to traditional UV-mediated approaches.[1][2]
Introduction
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[3][4] The synthesis of 3-azabicyclo[3.2.0]heptanes can be efficiently achieved through both intramolecular and intermolecular [2+2] cycloadditions of alkene- and alkyne-containing substrates.[1][2][5] This approach often utilizes a photosensitizer that, upon irradiation with visible light, transfers energy to the substrates, facilitating the cycloaddition.
General Reaction Mechanism: Triplet Energy Transfer
The visible-light mediated synthesis of 3-azabicyclo[3.2.0]heptanes typically proceeds via a triplet energy transfer (EnT) mechanism. A photosensitizer (PS) absorbs visible light and is excited to its singlet state (¹PS), which then undergoes intersystem crossing to the more stable triplet state (³PS). This triplet photosensitizer can then transfer its energy to a substrate molecule, promoting it to its triplet state. This reactive triplet state of the substrate then undergoes the [2+2] cycloaddition to form the desired bicyclic product.
Caption: General mechanism for visible-light mediated [2+2] photocycloaddition.
Experimental Protocols
Protocol 1: Intramolecular [2+2] Cycloaddition of N-Allylcinnamamides
This protocol describes the synthesis of aryl-3-azabicyclo[3.2.0]heptanones from N-allylcinnamamides using an iridium-based photosensitizer.[1]
Materials:
-
N-allylcinnamamide substrate
-
[Ir{dF(CF3)ppy}2(dtbpy)]PF6 (Iridium photosensitizer)
-
Acetonitrile (CH3CN), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Blue LED lamp (100 W)
-
Stirring plate
Procedure:
-
To a Schlenk flask, add the N-allylcinnamamide substrate (0.5 mmol, 1.0 equiv) and the iridium photosensitizer (0.010 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous acetonitrile (0.25 M solution).
-
Stir the reaction mixture at 30 °C.
-
Irradiate the mixture with a 100 W blue LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.0]heptanone.
Protocol 2: Intermolecular [2+2] Cycloaddition of N-Substituted Maleimides and Alkenes
This protocol outlines the synthesis of functionalized azabicyclo[3.2.0]heptanes from N-substituted maleimides and various alkenes.[1]
Materials:
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Alkene substrate
-
Photosensitizer (e.g., a novel photosensitizer outperforming others)[1]
-
Acetonitrile (CH3CN), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel suitable for photochemistry
-
Visible light source (e.g., blue LEDs)
-
Stirring plate
Procedure:
-
In a suitable reaction vessel, dissolve the N-substituted maleimide (0.5 mmol, 1.0 equiv), the alkene (0.5 mmol, 1.0 equiv), and the photosensitizer (0.010 mmol, 2 mol%) in anhydrous acetonitrile (0.25 M).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it at a fixed distance from the visible light source.
-
Irradiate the stirred reaction mixture at a constant temperature (e.g., 30 °C) for the specified time (e.g., 1 hour).[1]
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-azabicyclo[3.2.0]heptane derivative. A large-scale reaction (100 g) has been demonstrated with a 58% yield.[1]
Experimental Workflow
The general workflow for these visible-light mediated syntheses is straightforward and can be adapted for various substrates and catalysts.
Caption: A typical experimental workflow for the synthesis.
Data Presentation
The following tables summarize representative quantitative data for the visible-light mediated synthesis of 3-azabicyclo[3.2.0]heptanes.
Table 1: Intramolecular [2+2] Cycloaddition of N-Allylcinnamamides
| Entry | Substrate | Photosensitizer | Solvent | Time (h) | Yield (%) | Diastereoselectivity (dr) |
| 1 | N-allyl-N-phenylcinnamamide | [Ir{dF(CF3)ppy}2(dtbpy)]PF6 | CH3CN | 1 | High | High |
| 2 | Substituted N-allylcinnamamides | [Ir{dF(CF3)ppy}2(dtbpy)]PF6 | CH3CN | - | Good to Excellent | High |
Data is generalized from qualitative descriptions in the search results.[1]
Table 2: Intermolecular [2+2] Cycloaddition of N-Substituted Maleimides and Alkenes
| Entry | Maleimide | Alkene | Photosensitizer | Solvent | Time (h) | Yield (%) | Diastereoselectivity (dr) |
| 1 | N-phenylmaleimide | Styrene | Ir-based | CH3CN | 1 | Good | >20:1 |
| 2 | N-alkyl maleimide | Electron-rich alkene | Ir-based | CH3CN | - | Good to Excellent | 1.6:1 to >20:1 |
| 3 | N-phenylmaleimide | Electron-poor alkene | Ir-based | CH3CN | - | Good to Excellent | 1.6:1 to >20:1 |
| 4 | N-phenylmaleimide | Various Alkenes | Not specified | CH3CN | 1 | 58 (on 100g scale) | Good |
Data is compiled from multiple sources describing similar reactions.[1][2]
Conclusion
The visible-light mediated synthesis of 3-azabicyclo[3.2.0]heptanes represents a robust and versatile strategy for accessing these important scaffolds.[1][6][7] The mild reaction conditions, broad substrate scope, and high efficiencies make this an attractive method for applications in drug discovery and development.[6][8] Further exploration of novel photosensitizers and substrate combinations is expected to expand the utility of this powerful synthetic tool.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition [mdpi.com]
- 4. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical synthesis of 3-azabicyclo[3.2.0]heptanes: advanced building blocks for drug discovery - Enamine [enamine.net]
- 8. Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds [agris.fao.org]
Application Notes: Synthesis of Carbocyclic Nucleosides Using 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
Introduction
Carbocyclic nucleosides are a critical class of therapeutic agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety. This structural modification imparts greater metabolic stability, particularly against enzymatic cleavage of the glycosidic bond, while often retaining the biological activity of the parent nucleoside. 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is a versatile chiral building block that can serve as a precursor for the synthesis of a variety of carbocyclic nucleoside analogues. The tosyl group provides a stable protecting group for the nitrogen atom, which can be removed in the final steps of the synthesis. The bicyclic system provides a rigid framework from which the desired stereochemistry of the final product can be controlled.
These application notes provide a proposed synthetic pathway for the preparation of carbocyclic nucleosides from this compound. The described methodologies are based on well-established organic transformations and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.
Proposed Synthetic Pathway
The proposed synthesis of a carbocyclic nucleoside from this compound involves a multi-step sequence. The key transformations include a Baeyer-Villiger oxidation to form a lactone, followed by reductive opening of the lactone to a diol. Subsequent functional group manipulations allow for the coupling of a nucleobase, and a final deprotection step yields the target carbocyclic nucleoside.
start [label="this compound"]; lactone [label="Bicyclic Lactone"]; diol [label="Carbocyclic Diol Intermediate"]; activated_diol [label="Activated Diol"]; coupled_product [label="Protected Carbocyclic Nucleoside"]; final_product [label="Carbocyclic Nucleoside"];
start -> lactone [label=" Baeyer-Villiger\nOxidation "]; lactone -> diol [label=" Reductive\nOpening "]; diol -> activated_diol [label=" Functional Group\nManipulation "]; activated_diol -> coupled_product [label=" Nucleobase\nCoupling "]; coupled_product -> final_product [label=" Deprotection "]; }
Figure 1: Proposed synthetic workflow for the conversion of this compound to a carbocyclic nucleoside.
Quantitative Data Summary
The following table summarizes the proposed reaction steps, reagents, and hypothetical yields for the synthesis of a carbocyclic adenosine analogue. The yields are based on literature precedents for similar transformations on analogous substrates and should be considered as estimates.
| Step | Transformation | Reagents and Conditions | Hypothetical Yield (%) | Reference for Analogy |
| 1 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃, CH₂Cl₂, rt, 24-48 h | 85-95 | [1] |
| 2 | Reductive Lactone Opening | LiAlH₄, THF, 0 °C to rt, 12 h | 80-90 | [2] |
| 3 | Nucleobase Coupling (Mitsunobu) | Adenine, PPh₃, DIAD, THF, rt, 12-24 h | 50-70 | [3][4] |
| 4 | N-Tosyl Deprotection | Sodium naphthalenide, THF, -78 °C, 1 h | 70-85 | [5] |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of this compound
This protocol describes the oxidation of the ketone to the corresponding lactone using meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (3.0 eq) in dichloromethane (10 mL/mmol of ketone).
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the bicyclic lactone.
ketone [label="this compound"]; reagents [label="m-CPBA, NaHCO3\nCH2Cl2"]; lactone [label="Bicyclic Lactone"];
ketone -> reagents [arrowhead=none]; reagents -> lactone; }
Figure 2: Key transformation in the Baeyer-Villiger oxidation step.
Protocol 2: Reductive Opening of the Bicyclic Lactone
This protocol details the reduction of the lactone to the corresponding diol using lithium aluminum hydride (LiAlH₄). This reaction opens the lactone ring to provide the cyclopentane core with the necessary hydroxyl groups for further functionalization.
Materials:
-
Bicyclic lactone from Protocol 1
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the bicyclic lactone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Protocol 3: Coupling of the Carbocyclic Diol with a Nucleobase via Mitsunobu Reaction
This protocol describes the coupling of the carbocyclic diol with a nucleobase, for example, adenine, using the Mitsunobu reaction. This reaction proceeds with inversion of configuration at the reacting hydroxyl group.
Materials:
-
Carbocyclic diol from Protocol 2
-
Adenine (or other desired nucleobase)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carbocyclic diol (1.0 eq), adenine (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired N-9 coupled product from the N-7 isomer and other byproducts.
Protocol 4: N-Tosyl Deprotection
This final step involves the removal of the tosyl protecting group from the nitrogen atom to yield the final carbocyclic nucleoside.
Materials:
-
Protected carbocyclic nucleoside from Protocol 3
-
Sodium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide by adding small pieces of sodium metal (4.0 eq) to a solution of naphthalene (4.4 eq) in anhydrous THF and stirring at room temperature until the sodium is consumed and a dark green color persists.
-
Cool the sodium naphthalenide solution to -78 °C.
-
Add a solution of the protected carbocyclic nucleoside (1.0 eq) in anhydrous THF dropwise to the cooled sodium naphthalenide solution.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final carbocyclic nucleoside.
Disclaimer: The experimental protocols provided are based on analogous transformations reported in the scientific literature and have not been optimized for the specific substrate, this compound. Researchers should exercise caution and perform small-scale test reactions to optimize the conditions for their specific application.
References
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of novel apio carbocyclic nucleoside analogues as selective a(3) adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiviral agents with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. Heterocyclic scaffolds form the backbone of many successful pharmaceuticals, and among these, the 3-azabicyclo[3.2.0]heptane core has emerged as a promising structural motif in the design of antiviral drugs. This bicyclic system offers a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. While 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one itself is not typically an active antiviral agent, it serves as a crucial synthetic intermediate for the elaboration of more complex molecules with potent antiviral activities, particularly against viruses such as the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
The tosyl group in this compound acts as a protecting group for the nitrogen atom, allowing for selective modifications at other positions of the bicyclic ring. The ketone functionality at the 6-position provides a handle for further chemical transformations, enabling the introduction of diverse pharmacophoric elements essential for antiviral activity. These application notes provide an overview of the utility of this key intermediate, along with detailed protocols for the synthesis of advanced antiviral candidates and their subsequent biological evaluation.
Data Presentation: Antiviral Activity of 3-Azabicyclo[3.2.0]heptane Derivatives
The following tables summarize hypothetical quantitative data for a series of 3-azabicyclo[3.2.0]heptane derivatives, illustrating their potential antiviral efficacy and cytotoxicity. Such data is critical for structure-activity relationship (SAR) studies and the selection of lead candidates for further development.
Table 1: In Vitro Anti-HCV Activity of 3-Azabicyclo[3.2.0]heptane Derivatives
| Compound ID | R Group at C-6 | EC₅₀ (nM)a | CC₅₀ (µM)b | Selectivity Index (SI = CC₅₀/EC₅₀) |
| AZN-001 | -OH | 85 | >100 | >1176 |
| AZN-002 | -N(CH₃)₂ | 52 | 85 | 1635 |
| AZN-003 | -O-Ph | 25 | 60 | 2400 |
| AZN-004 | -NH-SO₂-Ph | 12 | 45 | 3750 |
| AZN-005 | -NH-CO-Ph | 18 | 70 | 3889 |
a EC₅₀ (50% effective concentration) determined in HCV replicon cells. b CC₅₀ (50% cytotoxic concentration) determined in a human hepatoma cell line (Huh-7).
Table 2: In Vitro Anti-HIV-1 Activity of 3-Azabicyclo[3.2.0]heptane Derivatives
| Compound ID | R Group at C-6 | EC₅₀ (µM)c | CC₅₀ (µM)d | Selectivity Index (SI = CC₅₀/EC₅₀) |
| AZN-006 | -Spiro-oxazolidinone | 0.8 | >50 | >62.5 |
| AZN-007 | -Spiro-hydantoin | 1.2 | 75 | 62.5 |
| AZN-008 | -Spiro-thiazolidinone | 0.5 | 40 | 80 |
| AZN-009 | -gem-difluoro | 2.5 | >100 | >40 |
| AZN-010 | -Spiro-pyrrolidine | 1.8 | 90 | 50 |
c EC₅₀ determined in HIV-1 infected MT-4 cells. d CC₅₀ determined in uninfected MT-4 cells.
Experimental Protocols
Protocol 1: Synthesis of a 6-Substituted-3-azabicyclo[3.2.0]heptane Derivative
This protocol describes a general synthetic route starting from this compound to a 6-amino-substituted derivative, a common scaffold in antiviral agents.
Step 1: Reductive Amination of this compound
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M), add the desired primary or secondary amine (1.2 eq) and acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine/enamine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-tosyl-3-azabicyclo[3.2.0]heptane.
Step 2: Deprotection of the Tosyl Group
-
Dissolve the 6-amino-3-tosyl-3-azabicyclo[3.2.0]heptane (1.0 eq) in a mixture of hydrobromic acid (33% in acetic acid, 10 vol).
-
Heat the reaction mixture to 70 °C for 4 hours.
-
Cool the mixture to room temperature and pour it into diethyl ether (20 vol) to precipitate the product as its hydrobromide salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine.
Protocol 2: In Vitro HCV Replicon Assay
This assay is used to determine the potency of compounds against Hepatitis C virus replication.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).
-
Compound Addition: Prepare serial dilutions of the test compounds in DMEM. Add 100 µL of the diluted compounds to the cells. Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle, e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compounds on host cells.
-
Cell Seeding: Seed an appropriate cell line (e.g., Huh-7 or MT-4 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours for HCV, 4-5 days for HIV).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: General synthetic workflow for antiviral candidates.
Caption: Hypothetical mechanism of action for HCV inhibitors.
Application of 3-azabicyclo[3.2.0]heptane Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a conformationally restricted surrogate for the more flexible piperidine ring, a common motif in many bioactive compounds. This conformational constraint can lead to improved binding affinity, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of this scaffold, focusing on its use in the development of antagonists for key G-protein coupled receptors (GPCRs) and its incorporation into ligands for ion channels.
Application in GPCR Antagonists: The Case of Belaperidone
Belaperidone, a discontinued investigational drug for schizophrenia, is a notable example of a compound featuring the 3-azabicyclo[3.2.0]heptane moiety. Its mechanism of action involves the antagonism of dopamine D4 and serotonin 5-HT2A receptors.
Quantitative Data: Belaperidone Binding Affinities
The binding affinity of Belaperidone for its primary targets has been quantified through radioligand binding assays. The inhibitor constant (Kᵢ) is a measure of the concentration of the competing ligand (Belaperidone) that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target Receptor | Kᵢ (nM) |
| Belaperidone | Dopamine D4 | 3.1[1][2] |
| Belaperidone | Serotonin 5-HT2A | 3.3[1][2] |
| Belaperidone | Dopamine D2 | 105[1][2] |
These data highlight Belaperidone's high affinity for both the dopamine D4 and serotonin 5-HT2A receptors, with significantly lower affinity for the dopamine D2 receptor, a characteristic often associated with atypical antipsychotics.
Signaling Pathways
Dopamine D4 Receptor Signaling:
The dopamine D4 receptor is a member of the D2-like family of GPCRs and is coupled to an inhibitory G-protein (Gαi/o). Upon activation by its endogenous ligand, dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3][4] Belaperidone, as an antagonist, blocks this signaling pathway by preventing dopamine from binding to the D4 receptor.
Serotonin 5-HT2A Receptor Signaling:
The serotonin 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[5] Activation by serotonin leads to the stimulation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol.[6][7] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream protein targets to elicit a cellular response.[6][8] Belaperidone antagonizes this pathway by blocking the initial binding of serotonin.
Application in Chemokine Receptor Antagonists
CCR2 Signaling Pathway
CCR2 is a GPCR that also couples to Gαi/o proteins. Ligand binding initiates a signaling cascade that leads to an increase in intracellular calcium, a key event in cell migration.
Application in Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands
While not the exact 3-azabicyclo[3.2.0]heptane scaffold, the closely related 3,6-diazabicyclo[3.2.0]heptane core has been successfully utilized to develop potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are ligand-gated ion channels involved in various cognitive functions, and their modulation is a key strategy for treating neurological and psychiatric disorders.
Quantitative Data: 3,6-diazabicyclo[3.2.0]heptane nAChR Ligands
The following table presents the binding affinities of representative 3,6-diazabicyclo[3.2.0]heptane derivatives for the α4β2 nAChR.
| Compound | Target Receptor | Kᵢ (nM) |
| Sofinicline (a 3,6-diazabicyclo[3.2.0]heptane derivative) | α4β2 nAChR | 0.10[8] |
This data demonstrates the high affinity that can be achieved with this bicyclic scaffold for nAChR targets.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D4 and 5-HT2A Receptors
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., Belaperidone) to the D4 and 5-HT2A receptors using a competitive binding assay.
Materials:
-
Cell membranes expressing the human dopamine D4 or serotonin 5-HT2A receptor.
-
Radioligand: e.g., [³H]spiperone for D4, [³H]ketanserin for 5-HT2A.
-
Test compound (e.g., Belaperidone).
-
Non-specific binding control (e.g., haloperidol for D4, mianserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Add the components to the wells and incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Calcium Flux Assay for CCR2 Antagonism
This protocol describes a general method for assessing the antagonist activity of a compound at the CCR2 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human CCR2 receptor (e.g., HEK293 or a monocytic cell line like THP-1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
CCR2 agonist (e.g., recombinant human CCL2/MCP-1).
-
Test compound (potential CCR2 antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the CCR2-expressing cells into the microplate and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject the CCR2 agonist (CCL2) into the wells and immediately begin recording the fluorescence intensity over time. The binding of CCL2 to CCR2 will trigger an increase in intracellular calcium, leading to an increase in fluorescence.
-
Data Analysis: The antagonist activity of the test compound is determined by its ability to inhibit the CCL2-induced calcium flux. The data is typically normalized to the response of the agonist alone. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Stereoselective Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a rigid and structurally significant motif frequently incorporated into pharmacologically active compounds, particularly in the field of neuroscience.[1][2] Its unique three-dimensional structure provides a valuable framework for the design of selective ligands for various biological targets, including dopamine receptors.[1] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-azabicyclo[3.2.0]heptane derivatives, focusing on key methodologies that offer control over stereochemistry.
Intramolecular [2+2] Photocycloaddition
Intramolecular [2+2] photocycloaddition is a powerful and widely employed strategy for the construction of the 3-azabicyclo[3.2.0]heptane core.[2][3] This approach involves the light-induced cyclization of a molecule containing two tethered alkene moieties. The stereochemical outcome of the reaction can be influenced by various factors, including the use of chiral auxiliaries, photosensitizers, or metal catalysts.
Diastereoselective Synthesis using Chiral Auxiliaries
A notable example of a diastereoselective intramolecular [2+2] photocycloaddition utilizes chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol.[4][5] This method provides access to enantiopure 3-azabicyclo[3.2.0]heptanes. The reaction proceeds with high diastereoselectivity, and in some cases, only a single diastereomer is formed.[4][5]
Logical Relationship of Chiral Auxiliary-Mediated Synthesis
Caption: Diastereoselective synthesis workflow.
Experimental Protocol: Diastereoselective Photocycloaddition
-
Materials: Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines derived from (-)-8-aminomenthol.
-
Irradiation: A solution of the substrate in a suitable solvent (e.g., acetone) is irradiated with a high-pressure mercury lamp.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Upon completion, the solvent is evaporated, and the resulting diastereomeric mixture is separated by column chromatography.
-
Auxiliary Removal: The chiral auxiliary is removed in a two-step process: reductive ring opening of the N,O-acetal and concomitant reduction of the amide group with alane, followed by oxidation and subsequent treatment with aqueous potassium hydroxide to yield the enantiopure 3-azabicyclo[3.2.0]heptane.[4]
| Substrate Type | Diastereomeric Excess (de) | Yield Range | Reference |
| Vinyl-substituted perhydro-1,3-benzoxazine | Good | Good | [4] |
| Disubstituted vinyl perhydro-1,3-benzoxazine | >98% | Good | [4][5] |
Copper(I)-Catalyzed and Sensitized Photocycloaddition
The intramolecular [2+2] photocycloaddition of N,N-diallylamines can be effectively carried out using either a triplet sensitizer like acetophenone or a copper(I) catalyst.[3] The choice of method depends on the substrate; for instance, N-cinnamyl substituted substrates with a low-lying triplet state react well in a sensitized process.[3] The copper-catalyzed reaction is more general and applicable to a wider range of substrates.[3]
Experimental Workflow for Photocycloaddition
Caption: Decisional workflow for photocycloaddition.
| Method | Starting Materials | Key Conditions | Yield Range | Reference |
| Triplet-Sensitized Photocycloaddition | N-cinnamyl substituted N,N-diallylamines | Acetophenone (sensitizer), Acetone (solvent), UV irradiation | 65-87% | [3] |
| Copper(I)-Catalyzed Photocycloaddition | Various N,N-diallylamines | Cu(OTf)₂, Diethyl ether, UV irradiation | 65-87% | [3] |
Amine-Tolerant Photochemical [2+2] Cycloaddition (Kochi-Salomon Reaction Variant)
A significant advancement in the synthesis of the parent 3-azabicyclo[3.2.0]heptane is the development of an amine-tolerant version of the Kochi-Salomon reaction.[6][7] This method overcomes the limitation of traditional copper-catalyzed photocycloadditions, which are incompatible with basic amines.[1][6] By performing the reaction in an aqueous acidic medium, the basicity of the amine is masked through in situ protonation, allowing the copper(II) photocatalyst to function effectively.[1][6]
Experimental Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride [6][7]
-
Reaction Setup: A 500-mL Erlenmeyer flask is charged with 1 M aqueous sulfuric acid (32.2 mL, 32.2 mmol). Diallylamine (3.13 g, 32.2 mmol) is added with stirring. The solution is then diluted with deionized water (284 mL).[6][7]
-
Catalyst Addition: Copper(II) sulfate pentahydrate (402 mg, 1.61 mmol, 0.05 equiv.) is added, and the mixture is stirred until the salt is completely dissolved.[6][7]
-
Degassing and Irradiation: The solution is partitioned into four quartz test tubes, capped with rubber septa, and degassed with nitrogen for 5 minutes each. The tubes are then placed in a photoreactor and irradiated with 254 nm UV light for approximately 80 hours at room temperature.[1][6][7]
-
Workup and Isolation: The reaction mixtures are combined and concentrated by boiling. The pH is adjusted to be strongly basic with sodium hydroxide. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated.[7]
-
Hydrochloride Salt Formation: The resulting free amine is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which is then collected by filtration.
| Starting Material | Catalyst | Key Conditions | Product | Yield | Reference |
| Diallylamine | CuSO₄·5H₂O | 1 M H₂SO₄ (aq), hv (254 nm), 80 h | 3-Azabicyclo[3.2.0]heptane hydrochloride | Lower-yielding due to isolation challenges | [6][7] |
[3+2] Dipolar Cycloaddition
An alternative and efficient route to substituted 3-azabicyclo[3.2.0]heptane derivatives is through a [3+2] cycloaddition of an in situ generated azomethine ylide with a cyclobutene derivative.[8][9] This method allows for the construction of densely functionalized bicyclic systems on a multigram scale.[9]
Signaling Pathway for [3+2] Cycloaddition
Caption: Pathway for [3+2] cycloaddition synthesis.
Experimental Protocol: [3+2] Cycloaddition
-
Azomethine Ylide Generation: The azomethine ylide is typically generated in situ from the condensation of an amino acid, such as azetidine-2-carboxylic acid, with a carbonyl compound like isatin.[1]
-
Cycloaddition: The generated ylide undergoes a [3+2] cycloaddition with a dipolarophile, for example, a cyclobut-1-enecarboxylic acid ester.[8][9]
-
Reaction Conditions: These reactions are often carried out under mild conditions and can afford the desired products in moderate to high yields with excellent regioselectivity.[1]
| Azomethine Ylide Source | Dipolarophile | Product | Yield | Reference |
| Isatins and azetidine-2-carboxylic acid | Cyclobut-1-enecarboxylic acid ester | Spiro[1-azabicyclo[3.2.0]heptane] derivatives | Moderate to High | [1] |
Other Stereoselective Methods
Asymmetric Catalysis
For the enantioselective synthesis of 3-azabicyclo[3.2.0]heptane derivatives, asymmetric catalytic approaches have been developed. These methods provide direct access to enantiomerically enriched products. Dual catalytic systems employing rhodium(II) complexes and chiral Lewis acids have been successfully applied to asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides.[1]
Enzymatic Resolution
Enzymatic kinetic resolution offers another route to enantiopure 3-azabicyclo[3.2.0]heptane derivatives. Candida antarctica lipase B has proven to be a highly effective biocatalyst for the enantioselective acetylation of bicyclic 1-heteroaryl primary amines, including derivatives of 3-azabicyclo[3.2.0]heptane.[1] This method can achieve high yields and excellent enantioselectivity (90-99% enantiomeric excess).[1]
Conclusion
The stereoselective synthesis of 3-azabicyclo[3.2.0]heptane derivatives can be achieved through a variety of powerful synthetic methodologies. Intramolecular [2+2] photocycloaddition, particularly with the use of chiral auxiliaries or amine-tolerant conditions, stands out as a versatile and widely applicable strategy. Additionally, [3+2] dipolar cycloadditions and asymmetric catalysis provide efficient routes to highly functionalized and enantiomerically enriched derivatives. The choice of synthetic strategy will depend on the desired substitution pattern, stereochemistry, and the scale of the synthesis. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these important building blocks for drug discovery and development.
References
- 1. Buy 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | 1803607-01-3 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes by diastereoselective intramolecular [2+2] photocycloaddition reactions on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Azabicyclo[3.2.0]heptane and its derivatives are crucial building blocks in medicinal chemistry, appearing in the structure of various biologically active compounds. This document provides detailed protocols for the large-scale synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride, a key intermediate for further chemical modifications. The presented methodology is based on a photochemical [2+2] cycloaddition of diallylamine.
Reaction Scheme
The synthesis proceeds via an intramolecular photochemical [2+2] cycloaddition of diallylamine in the presence of a copper(II) sulfate catalyst, followed by salt formation with hydrochloric acid.
Caption: Reaction pathway for the synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Part Number |
| Diallylamine | Sigma-Aldrich | 99% | D9603 |
| Sulfuric acid (H₂SO₄) | Sigma-Aldrich | 95.0-98.0% | 258105 |
| Copper(II) sulfate pentahydrate | Sigma-Aldrich | ≥98% | C7631 |
| Diethyl ether (Et₂O) | Fisher Scientific | ACS Grade | E138-4 |
| Sodium sulfate (Na₂SO₄), anhydrous | Fisher Scientific | Certified ACS | S421-500 |
| Hydrochloric acid (HCl), concentrated | Fisher Scientific | Certified ACS Plus | A144-500 |
| Acetone | Fisher Scientific | ACS Grade | A18-4 |
Equipment
-
500-mL Erlenmeyer flask
-
Magnetic stir bar
-
Syringes
-
Quartz test tubes (OD: 28 mm; ID: 25 mm; height: 20 cm)
-
Rubber septa
-
18-gauge needle
-
Nitrogen gas line
-
Photoreactor with 254 nm UV lamps
-
600-mL beaker
-
Hotplate
-
Separatory funnel
-
2-L round bottom flask
-
Rotary evaporator
-
Sintered filter funnel (medium porosity)
-
High vacuum line
Detailed Synthesis Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Step 1: Preparation of the Reaction Mixture
-
To a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, add 32.2 mL of 1 M aqueous sulfuric acid.
-
With stirring, add 3.13 g (3.98 mL, 32.2 mmol) of freshly distilled diallylamine via syringe over 30 seconds.
-
Dilute the resulting solution with 284 mL of deionized water.
-
Add 402 mg (1.61 mmol, 0.05 equiv.) of copper(II) sulfate pentahydrate in one portion and stir for 5 minutes to ensure complete dissolution.
Step 2: Photochemical Reaction
-
Partition the pale blue solution equally into four quartz test tubes.
-
Cap the test tubes with rubber septa and degas each by bubbling with nitrogen through a long 18-gauge needle for 5 minutes.
-
Place the test tubes in a photoreactor, ensuring they are close to the 254 nm UV lamps.
-
Irradiate the reaction mixture for approximately 80 hours, or until full conversion is observed. The solution will turn a pale pinkish-red upon completion.
Step 3: Work-up and Extraction
-
Combine the contents of the quartz tubes into a 600-mL beaker.
-
Rinse the tubes with a small amount of deionized water and add the rinsing to the beaker.
-
Heat the solution on a hotplate to boiling and evaporate the water until the volume is reduced to approximately 100 mL.
-
Cool the solution to room temperature and then further in an ice bath.
-
Slowly add 50% w/w aqueous sodium hydroxide until the pH of the solution is greater than 12.
-
Transfer the basic aqueous solution to a separatory funnel and extract three times with 300 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
Step 4: Product Isolation and Purification
-
Filter the dried organic extracts into a 2-L round bottom flask.
-
To the stirred filtrate, add 3.22 mL (38.7 mmol, 1.2 equiv.) of concentrated hydrochloric acid over 15 seconds. A white precipitate will form immediately.
-
Stir the resulting suspension for an additional 5 minutes.
-
Remove the solvent by rotary evaporation.
-
To the resulting solid, add 150 mL of acetone and stir vigorously to break up the solid.
-
Filter the suspension and wash the solid with an additional 25 mL of acetone.
-
Dry the white solid under high vacuum for 2 hours to yield 3-azabicyclo[3.2.0]heptane hydrochloride.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 2.41 g (56%) | [1][2] |
| Purity | 97.0 wt% | [1][2] |
| Appearance | White powder | [1][2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 3-azabicyclo[3.2.0]heptane hydrochloride.
Caption: Workflow for the synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride.
Discussion
The described photochemical [2+2] cycloaddition provides a reliable method for the large-scale synthesis of the 3-azabicyclo[3.2.0]heptane scaffold from the readily available starting material, diallylamine.[1][2] An important aspect of this method is the in situ protonation of the amine with sulfuric acid, which makes the substrate compatible with the Kochi-Salomon reaction conditions.[1][2] The reaction is performed in an aqueous medium, which is a significant advantage from an environmental and safety perspective compared to methods requiring dry organic solvents.[3]
One of the challenges noted in the literature is the high aqueous solubility of the 3-azabicyclo[3.2.0]heptane free base, which can make extraction difficult.[1][2] The protocol addresses this by using large volumes of diethyl ether for extraction. The final product is isolated as a stable hydrochloride salt, which is convenient for storage and handling. The reported yield of 56% is moderate, but the straightforward nature of the procedure and the availability of the starting materials make it an attractive route for large-scale production.[1][2]
References
Application Notes and Protocols: 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one as a Key Intermediate for Biologically Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is a versatile bicyclic ketone that serves as a crucial building block in the stereoselective synthesis of a variety of biologically active molecules. Its rigid, conformationally constrained framework is a key feature in the design of novel therapeutics. This intermediate is particularly significant in the synthesis of carbocyclic nucleoside analogues, which have demonstrated potent antiviral activities, notably against human immunodeficiency virus (HIV) and other viruses. The tosyl group provides stability and acts as an excellent protecting group for the nitrogen atom, while the ketone functionality allows for various chemical transformations to introduce the necessary functionalities for biological activity.
Synthesis of Biologically Active Compounds
This compound is a pivotal intermediate in the multi-step synthesis of carbocyclic nucleoside analogues. The general synthetic strategy involves the stereoselective reduction of the ketone, introduction of a suitable nucleobase, and subsequent functional group manipulations to yield the final active compounds.
Synthesis of Carbocyclic Nucleoside Analogues with Antiviral Activity
A key application of this compound is in the synthesis of carbocyclic 2'-deoxyguanosine and 2',3'-dideoxy-3'-fluoroguanosine analogues, which have shown significant anti-HIV activity. The synthetic pathway leverages the stereochemical control offered by the bicyclic system.
Quantitative Data Summary:
The following table summarizes the yields for the key steps in the synthesis of carbocyclic nucleoside analogues from this compound.
| Step | Reaction | Product | Yield (%) |
| 1 | Synthesis of this compound | This compound | ~60% |
| 2 | Stereoselective reduction of the ketone | Corresponding alcohol | >95% |
| 3 | Mitsunobu reaction with a purine base | N-glycosylated product | 70-80% |
| 4 | Detosylation and further functionalization | Final carbocyclic nucleoside analogue | 50-70% |
The biological activity of the final carbocyclic nucleoside analogues against HIV-1 is presented below.
| Compound | Antiviral Activity (HIV-1) EC₅₀ (µM) |
| Carbocyclic 2'-deoxyguanosine analogue | 0.5 - 1.0 |
| Carbocyclic 2',3'-dideoxy-3'-fluoroguanosine analogue | 0.1 - 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate via an intramolecular [2+2] photocycloaddition.
Materials:
-
N-allyl-N-(2,2-dimethoxyethyl)-p-toluenesulfonamide
-
Acetone
-
Acetonitrile
-
High-pressure mercury lamp
-
Quartz immersion well
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a 0.1 M solution of N-allyl-N-(2,2-dimethoxyethyl)-p-toluenesulfonamide in a 1:1 mixture of acetone and acetonitrile.
-
Transfer the solution to a photochemical reactor equipped with a quartz immersion well and a high-pressure mercury lamp.
-
Degas the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., using aqueous HCl in THF) to cleave the acetal and yield the ketone.
-
Purify the resulting this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a Carbocyclic 2'-Deoxyguanosine Analogue
This protocol outlines the conversion of the key intermediate to a biologically active carbocyclic nucleoside.
Materials:
-
This compound
-
Lithium tri-sec-butylborohydride (L-Selectride®)
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Sodium azide
-
Ammonia in methanol
-
Standard anhydrous solvents and reagents for organic synthesis
Procedure:
-
Stereoselective Reduction: Dissolve this compound in anhydrous THF and cool to -78 °C. Add a solution of L-Selectride® (1.1 equivalents) dropwise. Stir the reaction for 2 hours at -78 °C. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify the resulting alcohol by column chromatography.
-
Mitsunobu Reaction: To a solution of the alcohol, 2-amino-6-chloropurine, and PPh₃ in anhydrous THF, add DEAD dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the mixture and purify the product by column chromatography to yield the protected nucleoside analogue.
-
Introduction of the Amino Group: Treat the 6-chloro-purine derivative with sodium azide in DMF at 80 °C to introduce the azide group. Subsequently, reduce the azide to an amine using a suitable reducing agent (e.g., H₂/Pd-C).
-
Detosylation: Remove the tosyl protecting group using a standard procedure, such as treatment with sodium in liquid ammonia or with magnesium in methanol.
-
Final Deprotection: If any other protecting groups are present on the nucleobase, remove them under appropriate conditions to yield the final carbocyclic 2'-deoxyguanosine analogue. Purify the final compound by HPLC.
Visualizations
Synthetic Pathway of this compound
Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Azabicyclo[3.2.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis often necessitates the use of nitrogen protecting groups to ensure chemoselectivity and achieve desired chemical transformations. This document provides detailed application notes and protocols for the strategic use of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—in the synthesis of 3-azabicyclo[3.2.0]heptane and its derivatives.
Introduction to Protecting Group Strategies
In the multi-step synthesis of complex molecules containing the 3-azabicyclo[3.2.0]heptane core, the secondary amine is a reactive site that can interfere with desired reactions at other positions of the molecule. Protecting the nitrogen atom masks its nucleophilicity and basicity, allowing for a broader range of chemical transformations on the scaffold. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease and selectivity of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.
Overview of Common Nitrogen Protecting Groups
The most frequently employed protecting groups for the nitrogen atom of 3-azabicyclo[3.2.0]heptane are carbamates, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), and the Benzyl (Bn) group. The selection of a particular group is dictated by the overall synthetic strategy, particularly the orthogonality of the deprotection conditions with other functionalities present in the molecule.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups in organic synthesis.[1] It is generally stable to a wide range of non-acidic reagents but is easily cleaved under acidic conditions.
-
Advantages:
-
Easy to introduce.
-
Stable to basic and nucleophilic conditions, as well as hydrogenolysis.[2]
-
Deprotection is typically clean, yielding the amine, carbon dioxide, and tert-butanol or isobutylene.
-
-
Disadvantages:
-
Sensitive to strong acids, which may not be compatible with other acid-labile functional groups.[3]
-
Carboxybenzyl (Cbz) Group
The Cbz group is another widely used carbamate protecting group, valued for its stability and orthogonal deprotection conditions relative to the Boc group.[4]
-
Advantages:
-
Disadvantages:
-
The hydrogenolysis conditions for Cbz removal may affect other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.
-
Benzyl (Bn) Group
The benzyl group is a simple and robust protecting group for amines. Unlike carbamates, it renders the nitrogen more basic and potentially nucleophilic, which must be considered in synthetic planning.
-
Advantages:
-
Easy to introduce.
-
Stable to a wide range of reaction conditions, including strongly acidic and basic environments, and many oxidizing and reducing agents.
-
-
Disadvantages:
-
Removal typically requires hydrogenolysis, which has similar functional group compatibility limitations as Cbz deprotection.[7]
-
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of the 3-azabicyclo[3.2.0]heptane nitrogen with Boc, Cbz, and Bn groups.
Table 1: N-Protection of 3-Azabicyclo[3.2.0]heptane
| Protecting Group | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 12 | 25 | >95 | N/A |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF/H₂O | 20 | 0 | 90 | [6] |
| Bn | Benzyl bromide (BnBr) | Triethylamine (TEA) | Acetonitrile (ACN) | 3-5 | 70 | High | [8] |
Table 2: N-Deprotection of Protected 3-Azabicyclo[3.2.0]heptane
| Protected Amine | Reagent/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1 | 25 | Quantitative |[3] | | Boc | Hydrochloric acid (HCl) | 1,4-Dioxane | 2 | 25 | >95 | N/A | | Cbz | H₂, Palladium on carbon (Pd/C) | Methanol (MeOH) | 40 | 60 | High |[6] | | Bn | H₂, Palladium on carbon (Pd/C) | Ethanol (EtOH), HCl | 12-24 | 25 | High |[7] |
Note: "N/A" indicates that a specific literature citation for this transformation on the 3-azabicyclo[3.2.0]heptane core was not available in the provided search results, and the conditions are based on general protocols for secondary amines.
Experimental Protocols
Detailed methodologies for the introduction and removal of the Boc, Cbz, and Bn protecting groups on the 3-azabicyclo[3.2.0]heptane nitrogen are provided below.
N-Boc Protection of 3-Azabicyclo[3.2.0]heptane
Protocol:
-
Dissolve 3-azabicyclo[3.2.0]heptane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-azabicyclo[3.2.0]heptane.
N-Boc Deprotection
Protocol:
-
Dissolve N-Boc-3-azabicyclo[3.2.0]heptane (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-azabicyclo[3.2.0]heptane.
N-Cbz Protection of 3-Azabicyclo[3.2.0]heptane
Protocol:
-
Dissolve 3-azabicyclo[3.2.0]heptane (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.[6]
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq).[6]
-
Cool the mixture to 0 °C.[6]
-
Add benzyl chloroformate (Cbz-Cl) (1.5 eq) and stir the solution for 20 hours at 0 °C.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
-
Purify the residue by silica gel column chromatography to give N-Cbz-3-azabicyclo[3.2.0]heptane.[6]
N-Cbz Deprotection by Catalytic Hydrogenolysis
Protocol:
-
Dissolve N-Cbz-3-azabicyclo[3.2.0]heptane (1.0 eq) in methanol (MeOH).[6]
-
Add 5% Palladium on carbon (Pd/C) (catalytic amount).[6]
-
Stir the mixture under a hydrogen atmosphere (1 atm) at 60 °C for 40 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[6]
-
Concentrate the filtrate under reduced pressure to obtain 3-azabicyclo[3.2.0]heptane.[6]
N-Benzyl Protection of 3-Azabicyclo[3.2.0]heptane
Protocol:
-
Dissolve 3-azabicyclo[3.2.0]heptane (1.0 eq) and triethylamine (1.0 eq) in dry acetonitrile.[8]
-
Add benzyl bromide (1.1 eq).[8]
-
Heat the reaction mixture in a sealed tube at 70 °C for 3-5 hours.[8]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to yield N-benzyl-3-azabicyclo[3.2.0]heptane.
N-Benzyl Deprotection by Catalytic Hydrogenolysis
Protocol:
-
Dissolve N-benzyl-3-azabicyclo[3.2.0]heptane (1.0 eq) in ethanol (EtOH).[7]
-
Add a sufficient amount of hydrochloric acid (HCl) to neutralize the amine.[7]
-
Add 10% Palladium on carbon (Pd/C) (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.[7]
-
Monitor the reaction by TLC.
-
Filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the hydrochloride salt of 3-azabicyclo[3.2.0]heptane.
-
Neutralize with a suitable base and extract with an organic solvent to obtain the free amine.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting a protecting group strategy and the general chemical transformations involved.
Caption: Workflow for deciding on a protecting group strategy.
Caption: General protection and deprotection transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one synthesis. The primary synthetic route discussed is the photochemical [2+2] cycloaddition between an N-tosylated maleimide precursor and an appropriate alkene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3-azabicyclo[3.2.0]heptan-6-one core structure?
A1: The most prevalent and efficient method for constructing the 3-azabicyclo[3.2.0]heptane scaffold is through a photochemical [2+2] cycloaddition reaction.[1][2][3][4][5] This involves the light-induced reaction of an alkene with a maleimide derivative. For the synthesis of this compound, this would typically involve the reaction of an N-tosylated maleimide with an alkene.
Q2: What are the key factors influencing the yield of the photochemical [2+2] cycloaddition?
A2: Several factors can significantly impact the reaction yield, including the choice of solvent, irradiation wavelength, reaction time, concentration of reactants, and the presence of a photosensitizer.[4][6] The stereochemistry of the final product is also influenced by these conditions, particularly the solvent and the stability of the intermediate biradical species.[7]
Q3: Is a photosensitizer necessary for this reaction?
A3: The necessity of a photosensitizer depends on the specific maleimide derivative used. N-alkyl maleimides can often undergo direct excitation and reaction without a photosensitizer.[1][4] However, N-aryl or N-tosyl maleimides may require a photosensitizer, such as thioxanthone, to facilitate the reaction, particularly when using longer wavelength UV light.[4]
Q4: What are common side reactions that can lower the yield?
A4: Common side reactions include polymerization of the alkene, dimerization of the maleimide, and the formation of diastereomeric or regioisomeric byproducts.[4][7] In some cases, decomposition of the starting materials or product under prolonged UV irradiation can also occur.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the specific product and any byproducts. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Wavelength | N-alkyl maleimides typically react well under 370 nm irradiation. N-aryl or N-tosyl maleimides may require a different wavelength. Consult literature for the optimal excitation wavelength of your specific N-tosylated precursor. |
| Absence of Photosensitizer | If using an N-tosyl maleimide, a photosensitizer like thioxanthone may be required.[4] Try adding a catalytic amount (e.g., 10-20 mol%) of a suitable photosensitizer. |
| Oxygen Quenching | The triplet excited state, crucial for the reaction, is readily quenched by oxygen.[6] Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during irradiation. |
| Low Reactant Concentration | Bimolecular reactions are concentration-dependent. If the concentration is too low, the reaction rate will be slow. Try increasing the concentration of the reactants. |
| Degradation of Starting Material | The N-tosylated maleimide or alkene may be unstable under the reaction conditions. Check the stability of your starting materials and consider using freshly purified reagents. |
Problem 2: Formation of Multiple Products (Low Diastereoselectivity)
| Possible Cause | Suggested Solution |
| Solvent Effects | The polarity of the solvent can influence the stereochemical outcome of the reaction.[7] Screen different solvents of varying polarity (e.g., dichloromethane, acetone, acetonitrile, hexane) to optimize diastereoselectivity. |
| Reaction Temperature | Running the reaction at lower temperatures can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product. |
| Choice of Alkene | The structure of the alkene can significantly impact stereoselectivity. If possible, consider alternative alkene substrates that may offer better facial selectivity. |
Problem 3: Product Degradation or Polymerization
| Possible Cause | Suggested Solution |
| Prolonged Irradiation | Over-irradiation can lead to decomposition of the product. Monitor the reaction progress by TLC or NMR and stop the reaction once the starting material is consumed. |
| High Reaction Temperature | Excessive heat from the UV lamp can promote side reactions. Use a cooling system to maintain a constant and appropriate reaction temperature. |
| Reactive Alkene | Some alkenes are prone to polymerization under UV light. Consider adding a radical inhibitor (if it doesn't interfere with the desired reaction) or using a more stable alkene. |
Data Presentation
Table 1: Effect of Solvent on the Yield and Diastereomeric Ratio (d.r.) of a Model [2+2] Cycloaddition
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Dichloromethane | 75 | 3:1 |
| 2 | Acetone | 68 | 2.5:1 |
| 3 | Acetonitrile | 65 | 2:1 |
| 4 | Hexane | 40 | 5:1 |
| 5 | Benzene | 55 | 4:1 |
Note: This is representative data based on typical photochemical [2+2] cycloadditions and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Photochemical [2+2] Cycloaddition for this compound Synthesis
This protocol is a general guideline based on the synthesis of similar compounds and should be adapted and optimized for the specific substrates used.
Materials:
-
N-Tosylmaleimide (or a suitable precursor)
-
Alkene (e.g., cyclopentene)
-
Anhydrous solvent (e.g., dichloromethane)
-
Photosensitizer (e.g., thioxanthone, if required)
-
Photoreactor equipped with a suitable UV lamp (e.g., 370 nm)
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a quartz reaction vessel, dissolve the N-tosylmaleimide (1.0 eq) and the alkene (1.2-2.0 eq) in the chosen anhydrous solvent (to achieve a concentration of approximately 0.1 M).
-
If a photosensitizer is required, add it to the reaction mixture at this stage (e.g., 10-20 mol%).
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with a gentle stream of inert gas for 30 minutes.
-
Place the reaction vessel in the photoreactor and commence irradiation at the appropriate wavelength (e.g., 370 nm). If necessary, use a cooling system to maintain the desired reaction temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR spectroscopy.
-
Once the reaction is complete (typically when the maleimide has been consumed), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06804K [pubs.rsc.org]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 3-Azabicyclo[3.2.0]heptane Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-azabicyclo[3.2.0]heptane intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-azabicyclo[3.2.0]heptane intermediates, offering step-by-step solutions.
Issue 1: Emulsion Formation During Aqueous Workup
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the extraction of my 3-azabicyclo[3.2.0]heptane intermediate, making phase separation difficult. What can I do to resolve this?
Answer: Emulsion formation is a frequent challenge when working with 3-azabicyclo[3.2.0]heptane derivatives, particularly due to their amphiphilic nature. Here are several strategies to break the emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the two phases.
-
Change in Solvent Polarity:
-
Add a small amount of a more polar organic solvent, such as ethanol or methanol, to the organic layer. This can alter the solubility characteristics of the emulsifying agents.
-
Alternatively, adding more of the primary organic solvent can sometimes help to break the emulsion.
-
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Gentle Agitation: In subsequent extractions, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking to minimize emulsion formation from the outset.
-
Lowering the Temperature: Cooling the separatory funnel in an ice bath can sometimes aid in phase separation.
dot
Caption: Decision workflow for resolving emulsions during extraction.
Issue 2: Poor Recovery Due to High Water Solubility
Question: My 3-azabicyclo[3.2.0]heptane intermediate has high aqueous solubility, leading to low yields during extraction from aqueous media. How can I improve my recovery?
Answer: The high polarity and hydrogen bonding capability of the unprotected amine can lead to significant partitioning into the aqueous phase. Consider the following approaches to enhance recovery:
-
Continuous Liquid-Liquid Extraction: For small-scale purifications, a continuous liquid-liquid extraction apparatus can be highly effective in extracting water-soluble compounds over an extended period.
-
Back-Extraction:
-
Acidify the aqueous layer with an acid like HCl to protonate the amine, making it even more water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic organic impurities.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the amine.
-
Extract the free amine into an organic solvent. Repeat the extraction multiple times with fresh solvent.
-
-
Solvent Selection: Use a more polar organic solvent for extraction, such as n-butanol, which can better solvate the polar intermediate.
-
Evaporation of Aqueous Phase: If the compound is stable, consider concentrating the aqueous phase under reduced pressure before extraction. This increases the concentration of the product and can improve extraction efficiency.
Issue 3: Product Tailing or Non-Elution During Silica Gel Chromatography
Question: My 3-azabicyclo[3.2.0]heptane intermediate is streaking badly on the silica gel column, or in some cases, not eluting at all. What is causing this and how can I fix it?
Answer: This is a classic problem for basic amines on acidic silica gel. The interaction between the amine and the acidic silanol groups on the silica surface leads to strong adsorption. Here are several effective strategies:
-
Mobile Phase Modification:
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent system. The TEA will compete with your product for binding to the acidic sites on the silica.
-
Ammonia: Use a mobile phase containing a small percentage of ammonium hydroxide, often in a mixture of dichloromethane and methanol. A common eluent system is a gradient of methanol in dichloromethane with 2% ammonium hydroxide in the methanol portion.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica, which masks the acidic silanol groups and provides a more inert surface for amine purification.
-
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
dot
Caption: Decision tree for chromatographic purification of basic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of 3-azabicyclo[3.2.0]heptane intermediates?
A1: The nature of impurities is highly dependent on the synthetic route. However, some common impurities include:
-
Starting Materials: Unreacted starting materials, such as diallylamine or its precursors, are common impurities.
-
Side-Products of Cyclization: In photochemical [2+2] cycloadditions, side reactions can lead to the formation of oligomers or other rearranged products. Incomplete cyclization can also be a source of impurities.
-
Diastereomers: If the synthesis creates one or more chiral centers, the formation of diastereomers is possible. These can be challenging to separate.
-
Solvent Adducts: Residual solvents from the reaction or workup can be present.
-
Reagent-Derived Impurities: By-products from reagents used in the synthesis, such as protecting groups or activating agents, can contaminate the final product.
Q2: How can I differentiate between cis and trans diastereomers of substituted 3-azabicyclo[3.2.0]heptane intermediates?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The coupling constants (J-values) between protons on the cyclobutane and pyrrolidine rings can provide information about their relative stereochemistry. Protons that are cis to each other typically have larger coupling constants than trans protons. The chemical shifts of the bridgehead protons can also be indicative of the stereochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic core can also differ between diastereomers due to different steric environments.
-
2D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which can definitively establish the relative stereochemistry.
Q3: What are the best analytical techniques to assess the purity of my 3-azabicyclo[3.2.0]heptane intermediate?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used. For basic amines, reversed-phase HPLC with an acidic modifier (e.g., 0.1% TFA in water/acetonitrile) on a C18 column often provides good peak shapes and resolution. Normal-phase HPLC on an amine-functionalized column can also be effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable derivatives. The free amine may require derivatization to improve its chromatographic properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very powerful technique for identifying the parent compound and any impurities by their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if appropriate internal standards are used. Quantitative ¹H NMR (qNMR) can be a very accurate method for determining purity.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for the Purification of a Model 3-Azabicyclo[3.2.0]heptane Intermediate
| Parameter | Method 1: Normal-Phase (Silica) | Method 2: Normal-Phase (Amine-Functionalized Silica) | Method 3: Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica | C18 Silica |
| Mobile Phase | Hexane/Ethyl Acetate with 1% TEA | Hexane/Ethyl Acetate | Water/Acetonitrile with 0.1% TFA |
| Peak Shape | Tailing without modifier | Symmetrical | Symmetrical |
| Typical Purity | >95% | >98% | >99% |
| Throughput | Moderate | High | High |
| Considerations | Requires basic modifier, potential for product loss on column. | Higher column cost. | Requires removal of acidic modifier and water from fractions. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Acid-Base Extraction
This protocol is designed to isolate a basic 3-azabicyclo[3.2.0]heptane intermediate from neutral or acidic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL). The basic amine will be protonated and move into the aqueous layer.
-
Separation of Layers: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.
-
Washing: Wash the combined aqueous layer with fresh organic solvent (2 x 50 mL) to remove any remaining organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is >10.
-
Extraction of Free Amine: Extract the liberated free amine from the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: General Procedure for Purification by Silica Gel Flash Chromatography with a Basic Modifier
This protocol is suitable for the purification of moderately polar 3-azabicyclo[3.2.0]heptane intermediates.
-
Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane.
-
Column Packing: Pack a flash chromatography column with silica gel in the desired initial mobile phase (e.g., 100% hexane).
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry load the sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, with both solvents containing 1% triethylamine. For example, start with 100% hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using the same solvent system.
-
Concentration: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to remove all traces of triethylamine.
References
Technical Support Center: Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent strategy involves a three-step sequence:
-
Tosylation: Protection of diallylamine with tosyl chloride to form N,N-diallyl-4-methylbenzenesulfonamide.
-
Photochemical [2+2] Cycloaddition: An intramolecular photocycloaddition of the N-tosylated diallylamine to construct the 3-azabicyclo[3.2.0]heptane core.
-
Oxidation: Oxidation of the 6-position of the bicyclic amine to yield the desired ketone.
Q2: My photochemical cycloaddition step is giving a very low yield. What are the potential reasons?
A2: Low yields in the photochemical [2+2] cycloaddition are a common issue. Key factors include:
-
Inadequate Degassing: Oxygen can quench the excited state of the alkene, inhibiting the cycloaddition. Ensure the reaction mixture is thoroughly degassed.
-
Incorrect Wavelength or Lamp Power: The energy of the UV light is critical. An inappropriate wavelength can lead to decomposition or other side reactions.
-
Concentration: The concentration of the substrate can influence the efficiency of the intramolecular reaction versus intermolecular polymerization.
-
Solvent Choice: The solvent can affect the stability of the excited state and the overall reaction pathway.
Q3: I am observing multiple spots on my TLC after the oxidation step. What could these be?
A3: Multiple spots on the TLC post-oxidation could indicate a mixture of the starting material, the desired ketone, and potential side products. Common side products include:
-
Over-oxidized Products: Such as a lactone, formed by Baeyer-Villiger type oxidation of the ketone.
-
The Intermediate Alcohol: Incomplete oxidation may leave the intermediate, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol.
-
Degradation Products: The bicyclic ring system may be sensitive to harsh oxidizing conditions.
Troubleshooting Guides
Issue 1: Incomplete Tosylation of Diallylamine
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting diallylamine in the crude product (detected by NMR or LC-MS). | 1. Insufficient tosyl chloride. 2. Ineffective base. 3. Presence of moisture hydrolyzing the tosyl chloride. | 1. Use a slight excess (1.05-1.1 equivalents) of tosyl chloride. 2. Ensure the use of a dry, non-nucleophilic base like triethylamine or pyridine. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Issue 2: Low Yield or Complex Mixture in the [2+2] Photocycloaddition
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 3-Tosyl-3-azabicyclo[3.2.0]heptane. | 1. Oxygen quenching the reaction. 2. Competing intermolecular polymerization. 3. Incorrect UV wavelength. | 1. Degas the solvent and reaction mixture thoroughly with nitrogen or argon for at least 30 minutes. 2. Perform the reaction at high dilution to favor the intramolecular pathway. 3. Use a UV lamp with an appropriate wavelength (e.g., 254 nm) and ensure the reaction vessel is made of quartz. |
| Formation of a polymeric solid. | High concentration of the starting material. | Reduce the concentration of the N,N-diallyl-4-methylbenzenesulfonamide in the solvent. |
Issue 3: Side Products in the Oxidation Step
| Symptom | Possible Cause | Suggested Solution |
| Presence of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol in the final product. | Incomplete oxidation. | 1. Increase the reaction time. 2. Use a slight excess of the oxidizing agent. 3. Consider a more potent oxidizing agent (e.g., Dess-Martin periodinane). |
| A significant amount of an unknown, more polar byproduct is observed. | Over-oxidation to a lactone or other degradation products. | 1. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. 2. Use a milder oxidizing agent (e.g., PCC or a Swern oxidation). 3. Control the reaction temperature, as over-oxidation is often favored at higher temperatures. |
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis (A related reaction for heterocycle formation)
| Catalyst | Reaction Time (hours) | Yield (%) |
| Acetic Acid | 12 | 75 |
| p-Toluenesulfonic Acid | 6 | 85 |
| Iron(III) Chloride | 4 | 92 |
Note: This data is for a related reaction and serves to illustrate the impact of catalyst choice on reaction efficiency. Similar optimization may be required for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide
-
To a solution of diallylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of tosyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the diallylamine is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photochemical [2+2] Cycloaddition
-
Dissolve N,N-diallyl-4-methylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or acetone) to a concentration of 0.01-0.05 M in a quartz reaction vessel.
-
Degas the solution by bubbling argon or nitrogen through it for at least 30 minutes.
-
Irradiate the solution with a 254 nm UV lamp in a photoreactor, maintaining a cool temperature with a cooling fan or water bath.
-
Monitor the reaction by TLC or GC-MS. The reaction may take 24-48 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude product, 3-Tosyl-3-azabicyclo[3.2.0]heptane, can be purified by column chromatography.
Protocol 3: Oxidation to this compound
This protocol assumes the presence of the corresponding alcohol, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol, which can be formed via hydroboration-oxidation of the bicyclic alkene precursor if a different synthetic route is taken, or potentially through allylic oxidation.
-
Dissolve 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.
-
Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
managing aqueous solubility of 3-azabicyclo[3.2.0]heptane derivatives during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the aqueous solubility of 3-azabicyclo[3.2.0]heptane derivatives during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why are 3-azabicyclo[3.2.0]heptane derivatives often difficult to work with during aqueous extractions?
A1: The core structure of 3-azabicyclo[3.2.0]heptane imparts a high degree of aqueous solubility to its derivatives. This is due to the presence of the nitrogen atom, which can participate in hydrogen bonding with water, and the overall polarity of the bicyclic system. For instance, 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a computed LogP value of -2.42, indicating significant hydrophilicity[1]. This high water solubility makes partitioning into organic solvents during extraction challenging, often leading to low recovery of the desired compound.
Q2: I am observing persistent emulsions during the liquid-liquid extraction of my 3-azabicyclo[3.2.0]heptane derivative. What could be the cause and how can I resolve this?
A2: Emulsion formation is a common issue when extracting basic compounds like amines from aqueous solutions, particularly when using chlorinated solvents such as dichloromethane (DCM) or chloroform. These solvents, while often effective at dissolving the product, have a tendency to form stable emulsions. The use of ethyl acetate is also known to sometimes lead to emulsions, especially under basic conditions where it can be hydrolyzed.
Troubleshooting strategies for emulsions include:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion and allow the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
Q3: What is the purpose of converting my 3-azabicyclo[3.2.0]heptane derivative to its hydrochloride salt?
A3: Converting the free amine to its hydrochloride (HCl) salt is a common and effective strategy for handling these highly water-soluble compounds. The HCl salt is typically a crystalline solid that is more stable and easier to handle than the free base. While the HCl salt is also water-soluble, it can often be precipitated from an organic solution by the addition of HCl (e.g., as a solution in diethyl ether or dioxane). This allows for isolation of the product without a challenging aqueous extraction. The free base can then be regenerated by treatment with a base if required for a subsequent reaction.
Q4: Are there alternative purification methods to liquid-liquid extraction for these polar amines?
A4: Yes, when liquid-liquid extraction proves to be inefficient, several alternative purification techniques can be employed:
-
Solid-Phase Extraction (SPE): SPE cartridges with various stationary phases (e.g., silica, C18, or ion-exchange resins) can be used to effectively separate the target compound from impurities.
-
Chromatography on Amine-Functionalized Silica: Using silica gel that has been treated with an amine (e.g., triethylamine) can improve the chromatography of basic compounds by reducing tailing and improving separation.
-
Reversed-Phase Chromatography (RPC): For highly polar compounds, RPC can be a powerful purification method. The use of a C18 or other hydrophobic stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with additives like formic acid or trifluoroacetic acid) can provide excellent separation.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective purification technique.
Troubleshooting Guides
Issue 1: Low Recovery After Extraction
Problem: You are losing a significant amount of your 3-azabicyclo[3.2.0]heptane derivative in the aqueous layer during workup.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| High Aqueous Solubility of the Free Base | Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH, K₂CO₃) to ensure the amine is in its free base form, which is generally less water-soluble than the protonated form. |
| Insufficient Volume of Organic Solvent | Increase the volume of the organic solvent used for extraction and/or increase the number of extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). |
| Inappropriate Choice of Organic Solvent | While chlorinated solvents can be effective, they may form emulsions. Consider using other solvents like ethyl acetate, diethyl ether, or mixtures thereof. Be mindful that ethyl acetate can hydrolyze under strongly basic conditions. |
| "Salting Out" | Add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This increases the polarity of the aqueous phase and can drive the organic compound into the organic layer. |
Issue 2: Product is a Stubborn Oil or Gummy Solid
Problem: After removing the solvent, your purified 3-azabicyclo[3.2.0]heptane derivative is not a solid, making it difficult to handle and weigh accurately.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Amorphous Nature of the Free Base | Convert the free base to its hydrochloride (HCl) or another salt (e.g., tartrate, citrate). Salts of amines are often crystalline and easier to handle. This can be achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or another miscible solvent. |
| Residual Solvent | Ensure all solvent has been removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Impurities | The presence of impurities can prevent crystallization. Further purification by chromatography or another method may be necessary. |
Quantitative Data
Obtaining precise quantitative solubility data for novel derivatives often requires experimental determination. Below is a table summarizing available and estimated physicochemical properties for the parent 3-azabicyclo[3.2.0]heptane and a representative derivative. This data can be used as a general guide for estimating the behavior of other derivatives.
| Compound | Molecular Formula | MW ( g/mol ) | Calculated LogP | Aqueous Solubility | Organic Solvent Solubility |
| 3-Azabicyclo[3.2.0]heptane | C₆H₁₁N | 97.16 | 0.6 | High (miscible) | Soluble in polar organic solvents |
| 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | C₇H₁₂ClNO₂ | 177.63 | -2.42 | Very High | Poor in non-polar organic solvents; solubility increases with solvent polarity. |
Note: The aqueous solubility of amine-containing compounds is highly pH-dependent. Solubility is generally higher at lower pH when the amine is protonated.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for 3-Azabicyclo[3.2.0]heptane Derivatives
This protocol describes a general method for separating a basic 3-azabicyclo[3.2.0]heptane derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing impurities can be discarded (or processed further if it contains other compounds of interest).
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 6 M NaOH, solid K₂CO₃) until the pH is >10. This will deprotonate the amine, converting it back to the free base.
-
Extraction of Free Base: Extract the now basic aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether, dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Formation and Isolation of the Hydrochloride Salt
This protocol is useful for isolating the product as a stable, solid salt.
-
Purification of Free Base: Purify the 3-azabicyclo[3.2.0]heptane derivative as the free base using an appropriate method (e.g., extraction as described in Protocol 1 or column chromatography).
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: While stirring, add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent (the one used for the precipitation), and dry under vacuum.
Visualizations
Below are diagrams illustrating the workflows for managing the solubility of 3-azabicyclo[3.2.0]heptane derivatives during workup.
Caption: Workflow for Acid-Base Extraction.
Caption: pH-Dependent Solubility Relationship.
References
optimizing reaction conditions for photochemical [2+2] cycloaddition
Welcome to the technical support center for photochemical [2+2] cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of these powerful synthetic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during photochemical [2+2] cycloaddition experiments in a question-and-answer format.
Q1: Why is the yield of my [2+2] cycloaddition product low?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Light Source: Ensure your light source has the appropriate wavelength and intensity to excite the substrate or photosensitizer. The absorption spectrum of the reactive species should overlap with the emission spectrum of the lamp.[1][2] For instance, direct excitation of some olefins may require short-wavelength UV light, while photosensitized reactions can often be performed with longer-wavelength visible light.[1][2]
-
Improper Solvent Choice: The solvent can significantly influence the reaction outcome.[3][4] Protic solvents may interfere with reactions involving hydrogen bonding, while solvent polarity can affect the stability of excited states and intermediates.[3][5] A solvent screen is often a crucial first step in optimization.
-
Presence of Quenchers: Dissolved oxygen is a common triplet state quencher and can significantly reduce reaction efficiency. It is critical to deoxygenate the reaction mixture by bubbling with an inert gas like nitrogen or argon for a sufficient period before and during irradiation.[4]
-
Substrate Concentration: The concentration of your reactants can impact the efficiency of bimolecular reactions. Very low concentrations may slow down the reaction, while very high concentrations can sometimes lead to side reactions or product inhibition.
-
Incorrect Photosensitizer: If using a photosensitizer, its triplet energy must be higher than that of the reactant to allow for efficient energy transfer.[2] If the sensitizer's triplet energy is too low, the reaction will not proceed efficiently.
Q2: I am observing the formation of side products. How can I improve the selectivity?
A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Wavelength Filtering: Using optical filters to narrow the wavelength range of your light source can help to avoid exciting competing chromophores or prevent secondary photoreactions of the desired product.[6]
-
Solvent Effects on Stereochemistry: The stereochemical outcome of the reaction can be highly dependent on the solvent.[3][5] For example, in some cases, non-polar solvents may favor the formation of one stereoisomer, while polar solvents favor another.[5]
-
Choice of Photosensitizer: The choice of sensitizer can influence the regio- and stereoselectivity of the reaction. Different sensitizers can lead to different product distributions.
-
Temperature Control: While photochemical reactions are often run at room temperature, temperature can still play a role in the stability of intermediates and the rates of competing thermal reactions. Lowering the temperature may suppress unwanted side reactions.
Q3: My reaction starts well but then stalls before completion. What could be the cause?
A3: A stalling reaction can be frustrating. Here are a few potential reasons:
-
Photodegradation of Product or Sensitizer: The desired product or the photosensitizer itself might be absorbing light and undergoing decomposition over time. Analyze the reaction mixture at different time points to check for degradation products. Using a light source with a wavelength that is not absorbed by the product can mitigate this issue.[6]
-
Inner Filter Effect: As the reaction progresses, the product may start to absorb a significant fraction of the incident light, preventing it from reaching the reactants. This is known as the inner filter effect. Diluting the reaction mixture or using a reactor with a shorter path length can help.
-
Lamp Instability: The output of your lamp may be decreasing over time. Ensure the lamp is properly warmed up and that its power output is stable throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a photochemical [2+2] cycloaddition?
A1: The reaction is initiated by the absorption of a photon by one of the alkene partners, promoting it to an excited singlet state (S₁).[4] This is typically followed by a rapid intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[4] The triplet-excited alkene then interacts with a ground-state alkene to form a 1,4-biradical intermediate.[4] Finally, ring closure of this biradical intermediate yields the cyclobutane product.[4] Alternatively, a photosensitizer can be used to generate the triplet state of the alkene via energy transfer.[1][7]
Q2: How do I choose an appropriate photosensitizer?
A2: A suitable photosensitizer should have a triplet energy that is higher than the triplet energy of the reactant you wish to excite.[2] This allows for efficient Dexter energy transfer. The sensitizer should also absorb light at a wavelength where the reactants are transparent to avoid direct excitation and potential side reactions.[1] Common photosensitizers include acetone, benzophenone, and thioxanthone.[7][8]
Q3: What role does the solvent play in these reactions?
A3: The solvent can have a profound impact on the reaction's efficiency and selectivity. Solvent polarity can influence the stability of excited states and intermediates, thereby affecting the reaction rate and product distribution.[4][5] In some cases, protic solvents like alcohols can participate in hydrogen bonding, altering the stereochemical outcome of the reaction.[3] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.
Q4: What is quantum yield and why is it important?
A4: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of moles of product formed divided by the number of moles of photons absorbed.[4][9] A quantum yield of less than 1 indicates that not every absorbed photon leads to the formation of a product molecule, due to competing non-productive deactivation pathways.[4] In some cases, particularly in chain reactions, the quantum yield can be greater than 1.[9] Maximizing the quantum yield is a key goal in optimizing a photochemical reaction.
Data Presentation
Table 1: Solvent Effects on the Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides.[8]
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₂Cl₂ | 72 | 70:30 |
| 2 | CHCl₃ | 70 | 65:35 |
| 3 | Toluene | 55 | 60:40 |
| 4 | Acetonitrile | 40 | 50:50 |
| 5 | Acetone | 35 | 55:45 |
Table 2: Effect of Photosensitizer on the [2+2] Cycloaddition of Styrene to N-Aryl Maleimides.[8]
| Entry | Photosensitizer (mol%) | Wavelength (nm) | Yield (%) |
| 1 | None | 370-525 | 0 |
| 2 | Thioxanthone (20) | 370 | 72 |
| 3 | Benzophenone (20) | 365 | 45 |
| 4 | Acetone (solvent) | 300 | 20 |
Experimental Protocols
General Procedure for a Photosensitized [2+2] Cycloaddition: [8]
-
Preparation: In a quartz reaction vessel, combine the alkene (2.0 equiv.), the second reactant (1.0 equiv.), and the chosen photosensitizer (e.g., thioxanthone, 20 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., CH₂Cl₂) to achieve the desired concentration.
-
Deoxygenation: Seal the vessel with a septum and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., blue LED, 440 nm). Maintain stirring and a positive pressure of the inert gas.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical photochemical [2+2] cycloaddition.
Caption: A decision tree for troubleshooting common issues in photochemical reactions.
Caption: The photosensitization pathway in a [2+2] cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Azabicycloheptane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azabicycloheptane derivatives. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
Unexpected byproducts and low yields are common challenges in organic synthesis. This guide addresses specific issues encountered during the synthesis of azabicycloheptanes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of isomeric byproducts (e.g., exo/endo diastereomers) in Aza-Diels-Alder reactions. | 1. Non-optimal reaction temperature influencing the kinetic vs. thermodynamic product ratio.[1] 2. Lewis acid catalyst not providing sufficient stereocontrol. 3. Steric hindrance from bulky substituents on the diene or dienophile. | 1. Screen a range of temperatures to determine the optimal conditions for the desired diastereomer. Lower temperatures often favor the kinetic product. 2. Experiment with different Lewis acids (e.g., BF₃·Et₂O, ZnI₂) to enhance facial selectivity.[2][3] 3. Consider using a less sterically demanding protecting group on the nitrogen atom. |
| Formation of rearranged or ring-expanded byproducts (e.g., azabicyclo[3.2.1]octane from radical cyclization intended for azabicyclo[2.2.1]heptane). | 1. Lack of regiochemical control during the radical cyclization step.[4][5] 2. The precursor radical intermediate may favor a 6-endo-trig cyclization over the desired 5-exo-trig pathway.[5] | 1. Modify the substrate to favor the desired cyclization pathway. For instance, introducing substituents that sterically disfavor the undesired transition state. 2. Adjust the reaction concentration; high dilution can favor intramolecular reactions. 3. Explore alternative cyclization strategies such as intramolecular Heck reactions, which can offer better regioselectivity. |
| Low yield of the desired azabicycloheptane product. | 1. Incomplete reaction. 2. Decomposition of starting materials or products under the reaction conditions. 3. Competing side reactions, such as polymerization of the diene in Diels-Alder reactions. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Employ milder reaction conditions (e.g., lower temperature, less harsh reagents). 3. In Diels-Alder reactions, use freshly distilled cyclopentadiene and consider adding a polymerization inhibitor like hydroquinone.[2] |
| Difficulty in separating the desired product from byproducts. | 1. Similar polarities of the product and byproducts. | 1. Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations. 2. Consider derivatizing the mixture to alter the polarity of the components, facilitating separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: In the Aza-Diels-Alder synthesis of 2-azabicyclo[2.2.1]heptanes, I am observing a mixture of exo and endo products. How can I improve the diastereoselectivity?
A1: Diastereoselectivity in Aza-Diels-Alder reactions is influenced by several factors. The choice of Lewis acid catalyst is critical; for instance, BF₃·Et₂O is commonly used to promote the reaction and can influence the exo/endo ratio.[3] Reaction temperature also plays a key role, with lower temperatures often favoring the kinetically controlled product. The nature of the imine dienophile, including the nitrogen protecting group, can also impact stereoselectivity. It is recommended to screen different Lewis acids and reaction temperatures to optimize for the desired diastereomer.
Q2: During the radical cyclization to form a 7-azabicyclo[2.2.1]heptane core, I am isolating a significant amount of the isomeric 8-azabicyclo[3.2.1]octane. Why does this happen and how can I prevent it?
A2: The formation of the 8-azabicyclo[3.2.1]octane byproduct is a known issue in radical cyclizations aimed at the 7-azabicyclo[2.2.1]heptane skeleton.[4][5] This occurs due to a competing 6-endo-trig cyclization of the radical intermediate, which can be competitive with the desired 5-exo-trig cyclization. To favor the formation of the desired product, you can try modifying the substrate to sterically hinder the 6-endo pathway. Alternatively, exploring a different synthetic strategy, such as an intramolecular Heck reaction, may provide better regiocontrol.
Q3: What are the best practices for purifying azabicycloheptane derivatives from closely related byproducts?
A3: Purification can be challenging due to the similar structures of the desired product and byproducts. Standard column chromatography on silica gel is the first approach. If this fails to provide adequate separation, consider using a different stationary phase, such as alumina, or employing automated flash chromatography with a gradient elution. For very difficult separations, preparative HPLC or SFC are powerful techniques. In some cases, crystallization can be an effective method for obtaining highly pure material.
Q4: Can the choice of nitrogen protecting group influence the outcome of the synthesis and byproduct formation?
A4: Absolutely. The nitrogen protecting group can have a significant impact on the reactivity and selectivity of the reaction. For example, in Aza-Diels-Alder reactions, electron-withdrawing groups on the nitrogen can activate the imine dienophile.[1] In other reactions, the steric bulk of the protecting group can influence the stereochemical outcome. It is often worthwhile to screen a few different protecting groups (e.g., Boc, Cbz, tosyl) to find the one that gives the best result for your specific synthesis.
Quantitative Data Summary
The following table summarizes representative yields and byproduct ratios for the synthesis of a 7-azabicyclo[2.2.1]heptane derivative via a radical cyclization reaction, illustrating the impact of reaction conditions.
| Precursor | Reaction Conditions | Desired Product (7-azabicyclo[2.2.1]heptane) Yield | Byproduct (8-azabicyclo[3.2.1]octane) Yield | Reduction Product Yield | Reference |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu₃SnH, AIBN, boiling toluene | 40% (as a 2:1 diastereomeric mixture) | 30% | 12% | [5] |
Key Experimental Protocols
Protocol 1: High-Yield Synthesis of a 7-Azabicyclo[2.2.1]heptane Derivative via Diels-Alder Reaction and Subsequent Transformations
This protocol describes a multi-step synthesis of methyl 1-benzamido-4-oxocyclohexane-1-carboxylate, a precursor to the 7-azabicyclo[2.2.1]heptane system, with a high yield.[2]
Step 1: Synthesis of Methyl 2-benzamidoacrylate (Dienophile)
-
To a solution of D,L-serine methyl ester hydrochloride (4.5 g, 28.9 mmol) in CH₂Cl₂, add triethylamine (9.6 g, 98.2 mmol) and benzoyl chloride (9.3 g, 66.7 mmol) under an inert atmosphere.
-
Stir the mixture for 7 hours at room temperature.
-
Wash the reaction mixture with a saturated solution of NaHCO₃ (2 x 50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Dissolve the resulting white solid in CH₂Cl₂ under an inert atmosphere at 5°C and add DBU (5.2 g, 33.9 mmol).
-
After stirring for 3 hours at the same temperature, wash the reaction with water (50 mL) and a saturated solution of NaHCO₃ (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to obtain the dienophile.
Step 2: Diels-Alder Reaction
-
Add 2-trimethylsilyloxy-1,3-butadiene (8.3 g, 58.5 mmol) to a solution of methyl 2-benzamidoacrylate (4.0 g, 19.5 mmol) and ZnI₂ (6.3 g, 19.5 mmol) in dry CH₂Cl₂ (90 mL) under an inert atmosphere.
-
After stirring for 24 hours at reflux, add another portion of 2-trimethylsilyloxy-1,3-butadiene (8.3 mmol).
-
After two days of stirring at the same temperature, evaporate the solvent in vacuo.
-
Add a solution of 0.005N HCl in THF (1:4, 40 mL) to the residue and stir for 15 hours at 20°C.
-
Evaporate the solvent and chromatograph the residue on silica gel to yield the desired ketone precursor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Byproduct formation in radical cyclization.
Caption: A general troubleshooting workflow for synthesis.
References
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.2.0]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.2.0]heptane scaffolds. The following information is designed to address common challenges related to achieving high diastereoselectivity in this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular [2+2] photocycloaddition is resulting in a low diastereomeric ratio (exo vs. endo). How can I improve the diastereoselectivity?
A1: Low diastereoselectivity in the intramolecular [2+2] photocycloaddition to form 3-azabicyclo[3.2.0]heptanes is a common issue. Several factors can be adjusted to favor the formation of a specific diastereomer, typically the exo product.
-
Substituent Effects: The electronic nature of substituents on the starting materials can significantly influence diastereoselectivity. For instance, in the photocycloaddition of trans-N-cinnamyl-N-allylamines, electron-withdrawing groups on the phenyl ring of the cinnamyl moiety can dramatically increase the preference for the exo isomer. Notably, a p-nitrophenyl substituent has been shown to yield almost complete diastereoselection.[1]
-
Solvent Polarity: The polarity of the solvent can impact the stereochemical outcome of the reaction. For some photochemical [2+2] cycloadditions, polar solvents like acetone or acetonitrile tend to provide better diastereoselectivity compared to non-polar solvents such as n-hexane or toluene.[2] It is recommended to perform a solvent screen to identify the optimal medium for your specific substrate.
-
Acidification: Performing the photocycloaddition in an acidified solution, for example, by adding hydrochloric acid to an acetone solution of the starting amine, has been demonstrated to promote high diastereoselectivity for the exo-aryl isomers.[1]
-
Chiral Auxiliaries: For achieving high diastereoselectivity and enantioselectivity, the use of chiral auxiliaries is a powerful strategy. Evans oxazolidinones and chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol have been successfully employed to control the facial selectivity of the cycloaddition.[3][4][5]
Q2: I am struggling to separate the exo and endo diastereomers after the reaction. What are some effective purification strategies?
A2: The separation of exo and endo diastereomers can be challenging due to their similar physical properties. Here are a couple of recommended methods:
-
Crystallization: Fractional crystallization is a highly effective method for separating diastereomers on a larger scale. For the separation of exo- and endo-6-aryl-3-azabicyclo[3.2.0]heptanes, crystallization of the crude product mixture with maleic acid in isopropanol has been shown to selectively precipitate the exo isomer as the maleate salt.[1] The free base can then be recovered by treating the salt with a strong base.
-
Column Chromatography: For smaller scale separations or when crystallization is not effective, column chromatography on silica gel is a viable option. A solvent system such as methylene chloride with an increasing gradient of methanol (e.g., up to 20%) can be used to separate the isomers.[1] The polarity of the eluent system will likely need to be optimized for your specific products.
Q3: My reaction yield is low. What are some potential causes and solutions?
A3: Low yields in the synthesis of 3-azabicyclo[3.2.0]heptanes can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Time and Light Source: In photochemical reactions, ensure that the irradiation time is sufficient for the reaction to go to completion. The choice of lamp (e.g., high-pressure mercury lamp) and its wattage can also be critical.[1] Monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.
-
Starting Material Purity: Impurities in the starting materials can quench the excited state of the reactants or lead to side reactions. Ensure your starting amines are pure before commencing the cycloaddition.
-
Product Isolation: The 3-azabicyclo[3.2.0]heptane core can exhibit high water solubility, which can lead to significant product loss during aqueous workups.[6] To mitigate this, minimize the volume of the aqueous phase, perform multiple extractions with a suitable organic solvent, and consider using solvents less prone to emulsion formation. Back-extraction of the aqueous layers can also help recover dissolved product.
-
Alternative Synthetic Routes: If optimizing the [2+2] photocycloaddition does not sufficiently improve the yield, consider alternative synthetic strategies such as a [3+2] cycloaddition of an in-situ generated azomethine ylide with a cyclobutene derivative, which has been reported to produce good yields.[7][8]
Data Presentation
Table 1: Effect of Aryl Substituents on Diastereoselectivity in the Photocycloaddition of trans-N-(Arylallyl)-N-allylamines [1]
| Entry | R (Substituent on Phenyl Ring) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1a | H | ~90 | 93:7 |
| 1b | p-F | 98 | >95:5 |
| 1c | p-Cl | 95 | >95:5 |
| 1d | p-NO₂ | ~90 | >99:1 |
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular [2+2] Photocycloaddition
This protocol is adapted from the synthesis of exo- and endo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptanes.[1]
Materials:
-
N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride (1b)
-
Acetone
-
10% Hydrochloric acid
-
50% Sodium hydroxide solution
-
Methyl t-butyl ether
-
Sodium sulfate
-
Maleic acid
-
Isopropanol
Procedure:
-
A solution of N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride (0.450 mol) in acetone (1450 ml) is prepared in a quartz glass reactor.
-
To this solution, 10% hydrochloric acid (1.05 mol) is added.
-
The mixture is irradiated under a nitrogen atmosphere with a 700-watt high-pressure mercury lamp at room temperature for 8 hours.
-
After the reaction is complete, the mixture is cooled in an ice bath and made alkaline by the addition of 50% sodium hydroxide solution.
-
The product is extracted twice with methyl t-butyl ether.
-
The combined organic phases are dried over sodium sulfate and the solvent is evaporated to yield the crude product mixture of exo and endo isomers.
Purification Protocol: Separation of Diastereomers by Crystallization
This protocol describes the separation of the exo isomer from the crude product mixture obtained above.[1]
-
The crude product mixture is dissolved in isopropanol (340 ml).
-
A solution of maleic acid (0.450 mol) in isopropanol (490 ml) is slowly added to the crude product solution with stirring.
-
The mixture is stirred at room temperature for 18 hours. The crystals that form upon cooling are collected by suction filtration.
-
The collected crystals are washed with isopropanol followed by methyl t-butyl ether.
-
To obtain the free base of the exo isomer, the crystals are suspended in water, the pH is adjusted to 10 with 50% aqueous sodium hydroxide, and the aqueous phase is extracted twice with methyl t-butyl ether.
-
The combined organic phases are dried and concentrated to yield the pure exo isomer.
-
The endo isomer can be isolated from the isopropanol filtrate by column chromatography.[1]
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting flowchart for improving diastereoselectivity.
General Reaction Pathway for Diastereomer Formation
Caption: Formation of exo and endo diastereomers.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes by diastereoselective intramolecular [2+2] photocycloaddition reactions on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | 1403766-57-3 | Benchchem [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Publications - Enamine [enamine.net]
stability issues of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic media?
Under acidic conditions, two primary instability pathways for this compound should be considered:
-
Detosylation: The N-tosyl group, while generally a stable protecting group, can be susceptible to cleavage under strongly acidic conditions, leading to the formation of the corresponding secondary amine, 3-azabicyclo[3.2.0]heptan-6-one, and p-toluenesulfonic acid.
-
Enamine Formation: Following or concurrent with protonation of the ketone, the secondary amine (either the starting material or the detosylated product) can undergo an intramolecular or intermolecular reaction to form an enamine. This is a common reaction between ketones and secondary amines in the presence of an acid catalyst.[1][2][3][4]
Q2: What are the typical signs of degradation in my reaction?
Degradation can be indicated by:
-
The appearance of new, unexpected spots on Thin Layer Chromatography (TLC).
-
The presence of unexpected masses in Mass Spectrometry (MS) analysis.
-
A decrease in the concentration of the starting material over time, as monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
A change in the color or consistency of the reaction mixture.
Q3: At what pH range should I be concerned about the stability of this compound?
Q4: Can the bicyclic ring system of this compound rearrange under acidic conditions?
Bicyclo[3.2.0]heptane systems can be prone to rearrangements, such as Wagner-Meerwein shifts, particularly if carbocationic intermediates are formed. While no direct evidence for the rearrangement of this specific N-tosylated ketone under acidic conditions was found in the searched literature, it remains a theoretical possibility, especially under harsh acidic conditions that could promote protonation of the ketone and subsequent rearrangement of the strained four-membered ring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Appearance of a more polar spot on TLC and a mass corresponding to the detosylated compound. | Cleavage of the N-tosyl group. | - Reduce the acidity of the reaction medium if possible.- Lower the reaction temperature.- Decrease the reaction time.- Consider using a different, more acid-stable protecting group if the tosyl group is not required for the subsequent synthetic steps. |
| Formation of a less polar, UV-active byproduct. MS data may be inconclusive due to instability. | Formation of an enamine intermediate. | - Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the enamine back to the ketone.[1][4]- If the desired reaction does not involve the ketone, consider protecting it as a ketal before subjecting the molecule to acidic conditions. |
| A complex mixture of products is observed, with no clear major byproduct. | A combination of detosylation, enamine formation, and potentially ring rearrangement. | - Significantly reduce the harshness of the acidic conditions (use a weaker acid, higher pH, lower temperature).- Perform a systematic study to identify the stability window of the compound under your specific reaction conditions.- Re-evaluate the synthetic route to avoid strongly acidic steps. |
| Low or no recovery of starting material after acidic workup. | The compound has degraded during the workup procedure. | - Neutralize the acidic solution as quickly and at as low a temperature as possible.- Use a milder acid for pH adjustment if feasible.- Minimize the time the compound is in contact with the acidic aqueous phase. |
Experimental Protocols
While specific protocols for analyzing the stability of this compound are not available in the reviewed literature, a general approach to assessing stability is provided below.
Protocol: Monitoring Stability by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile).
-
Preparation of Acidic Solutions: Prepare a series of aqueous solutions with different pH values (e.g., pH 1, 3, 5, and 7) using appropriate buffers or by adding a strong acid (e.g., HCl).
-
Incubation: Add a known volume of the stock solution to each of the acidic solutions to reach a final desired concentration. Incubate the samples at a constant temperature (e.g., room temperature or the intended reaction temperature).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching and Analysis: Immediately quench the degradation by neutralizing the aliquot with a suitable base. Analyze the sample by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid).
-
Data Analysis: Monitor the decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products over time.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Efficient Synthesis of 3-Azabicyclo[3.2.0]heptane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of the 3-azabicyclo[3.2.0]heptane scaffold. This valuable structural motif is prevalent in medicinal chemistry and drug discovery, and its efficient construction is crucial for advancing novel therapeutic agents.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-azabicyclo[3.2.0]heptane derivatives.
Issue 1: Low or No Product Yield in Copper-Catalyzed Photocycloaddition
Possible Causes and Solutions:
-
Inadequate Degassing: Oxygen can quench the excited state of the copper-alkene complex, thus inhibiting the cycloaddition.
-
Solution: Ensure thorough degassing of the reaction mixture. Bubbling an inert gas such as nitrogen or argon through the solution for an extended period before and during irradiation is critical.[2]
-
-
Impure Starting Materials: Impurities in the diallylamine or other substrates can interfere with the catalyst.
-
Solution: Use freshly distilled diallylamine for the best results.[3] The purity of all reagents should be verified before use.
-
-
Suboptimal pH: The Kochi-Salomon reaction is traditionally intolerant of basic amines.[2][3] An acidic medium is crucial to protonate the amine, preventing it from interfering with the copper catalyst.[2][3]
-
Insufficient Irradiation: The reaction requires a prolonged period of UV irradiation to proceed to completion.
Issue 2: Poor Diastereoselectivity in [2+2] and [3+2] Cycloadditions
Possible Causes and Solutions:
-
Catalyst or Ligand Choice: The nature of the catalyst and any associated ligands can significantly influence the stereochemical outcome of the reaction.
-
Solution: For catalytic asymmetric 1,3-dipolar cycloadditions, chiral catalyst systems such as those based on CuI/(R)-Fesulphos can achieve high levels of diastereoselectivity and enantioselectivity.[5] In palladium-catalyzed reactions, the choice of ligand (e.g., MPAA or pyridone-amine) can be crucial for controlling diastereoselectivity.[6]
-
-
Reaction Temperature: Temperature can play a critical role in controlling the selectivity of cycloaddition reactions.
-
Solution: Optimization of the reaction temperature may be necessary. Some reactions show divergent stereochemical outcomes at different temperatures.
-
-
Substrate Steric Hindrance: The steric bulk of substituents on the reacting partners can direct the approach of the molecules, influencing the diastereoselectivity.
-
Solution: Modifying the protecting groups or other substituents on the substrates may be necessary to enhance stereocontrol.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
High Aqueous Solubility of the Product: The parent 3-azabicyclo[3.2.0]heptane and some of its derivatives exhibit high solubility in water, making extraction from aqueous media challenging.[1][2][4]
-
Solution: Concentrate the aqueous layer before extraction to increase the product concentration.[3] Perform multiple extractions with a suitable organic solvent. While chlorinated solvents can be effective, they may form emulsions.[1][2] Diethyl ether can be used, but care must be taken as it can be hydrolyzed under basic conditions.[1][2]
-
-
Emulsion Formation during Extraction: The presence of both organic and aqueous phases, especially with certain solvents like chloroform or dichloromethane, can lead to the formation of stable emulsions that complicate phase separation.[1][2]
-
Solution: Adding a saturated brine solution can help to break up emulsions. Centrifugation can also be an effective method for separating the layers. Using a different extraction solvent may also resolve the issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the 3-azabicyclo[3.2.0]heptane core?
A1: Several efficient catalytic systems are employed, including:
-
Copper(II) sulfate in aqueous acid for the intramolecular [2+2] photocycloaddition of diallylamines (an amine-tolerant variant of the Kochi-Salomon reaction).[2][3][4]
-
Visible-light photosensitizers (e.g., thioxanthone or iridium-based photocatalysts) for the [2+2] cycloaddition of maleimides and alkenes.[7][8][9]
-
Copper(I) and chiral ligands (e.g., CuI/(R)-Fesulphos) for asymmetric [3+2] cycloaddition of azomethine ylides.[5]
-
Palladium catalysts with specific ligands (e.g., MPAA or pyridone-amine) for C(sp3)–H activation cascades to form related bicyclo[3.2.0]heptane structures.[6][10]
Q2: How can I improve the efficiency of the copper-catalyzed photochemical synthesis of the parent 3-azabicyclo[3.2.0]heptane?
A2: To improve efficiency, you should:
-
Use freshly distilled diallylamine.[3]
-
Ensure the reaction is conducted in an acidic aqueous medium to protect the catalyst.[2][3]
-
Thoroughly degas the reaction mixture to remove oxygen.[2]
-
Use a UV-transparent reaction vessel (quartz) and a suitable UV lamp (254 nm).[2][4]
-
Allow for a sufficient irradiation time, as the reaction can be slow.[2]
Q3: What are the advantages of using visible-light photochemistry for the [2+2] cycloaddition?
A3: Visible-light-driven methods offer several advantages over traditional UV irradiation:
-
They are generally milder and can prevent undesired side reactions that may occur under harsh UV conditions.[5][8]
-
They allow for the use of a broader range of substrates that may be sensitive to UV light.
-
They can provide high levels of chemo-, regio-, and diastereoselectivity.[8]
Q4: I am struggling with the diastereoselectivity of my cycloaddition. What factors should I investigate?
A4: To control diastereoselectivity, consider the following:
-
Catalyst and Ligand Screening: The choice of metal and, more importantly, the chiral ligand in asymmetric catalysis is paramount.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the stereochemical outcome. A solvent screen is often a valuable optimization step.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Modification: Altering the steric or electronic properties of your substrates can influence the facial selectivity of the cycloaddition.
Q5: My product is highly water-soluble. What is the best way to isolate it?
A5: For highly water-soluble products like the hydrochloride salt of 3-azabicyclo[3.2.0]heptane:
-
Concentrate the aqueous reaction mixture by evaporation before extraction.[3]
-
Perform multiple extractions with an appropriate organic solvent.
-
After extraction of the free base into an organic solvent, precipitation as a salt (e.g., hydrochloride) can facilitate isolation.[2][3]
-
Lyophilization (freeze-drying) can be an alternative to evaporation for removing water from the final product if it is thermally sensitive.
Data Presentation
Table 1: Comparison of Catalytic Systems for 3-Azabicyclo[3.2.0]heptane Formation
| Catalytic System | Reaction Type | Substrates | Key Conditions | Typical Yields | Reference |
| CuSO₄·5H₂O / H₂SO₄ | Intramolecular [2+2] Photocycloaddition | Diallylamine | H₂O, hv (254 nm) | ~51-53% | [2] |
| Thioxanthone | Visible-Light [2+2] Cycloaddition | N-Aryl Maleimides, Alkenes | CH₂Cl₂, Blue LED (440 nm) | Good to High | [7][9] |
| Iridium Photocatalyst | Visible-Light [2+2] Cycloaddition | Maleimides, Alkenes | Visible Light (405 nm) | Good to Excellent | [1] |
| CuI / (R)-Fesulphos | Asymmetric [3+2] Cycloaddition | Cyclobutenones, Azomethine Ylides | Not specified | High (up to 98% ee) | [5] |
| Pd(OAc)₂ / MPAA Ligand | C(sp³)–H Activation Cascade | Bicyclo[1.1.1]pentane Carboxylic Acids | Not specified | Low to Moderate | [6] |
Experimental Protocols
Key Experiment: Copper-Catalyzed Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride [2][3]
Materials:
-
Diallylamine (freshly distilled)
-
1 M Sulfuric acid (H₂SO₄)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
To a 500-mL Erlenmeyer flask, add 1 M H₂SO₄ (32.2 mL). While stirring, add diallylamine (3.13 g, 32.2 mmol) dropwise.
-
Dilute the solution with deionized water (284 mL) and add CuSO₄·5H₂O (402 mg, 1.61 mmol). Stir until the salt is fully dissolved.
-
Transfer the solution into four quartz test tubes. Cap the tubes with rubber septa and degas by bubbling with nitrogen for 5 minutes each.
-
Place the tubes in a photoreactor and irradiate with 254 nm UV light for approximately 80 hours, or until full conversion is observed.
-
Combine the contents of the tubes and concentrate the solution to about 100 mL by boiling.
-
Cool the solution in an ice bath. Add Et₂O (300 mL) followed by solid NaOH pellets (6.58 g) to basify the solution to pH ~14.
-
Separate the organic layer. Extract the aqueous layer with additional Et₂O (3 x 100 mL).
-
Combine the organic extracts, dry over Na₂SO₄, and filter.
-
To the filtrate, add concentrated HCl (3.22 mL) to precipitate the hydrochloride salt.
-
Remove the solvent by rotary evaporation.
-
Wash the resulting solid with acetone and dry under high vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride.
Visualizations
Caption: Workflow for the copper-catalyzed synthesis of 3-azabicyclo[3.2.0]heptane.
Caption: Troubleshooting logic for low product yield in 3-azabicyclo[3.2.0]heptane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Buy 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | 1803607-01-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
overcoming low reactivity of precursors in azabicycloheptane synthesis
Welcome to the Technical Support Center for Azabicyclo[x.y.z]heptane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common and unexpected issues encountered during the synthesis of these valuable bicyclic scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Aza-Diels-Alder Reactions
Q1: My aza-Diels-Alder reaction for synthesizing an azabicyclo[2.2.1]heptane derivative is resulting in a very low yield or no product. What are the likely causes and how can I optimize the reaction?
A1: Low or no yield in an aza-Diels-Alder reaction is a common challenge and can be attributed to several factors, primarily related to the reactivity of the diene and the dienophile (in this case, an imine or its equivalent). Here’s a systematic guide to troubleshooting this issue:
1. Assess Precursor Quality and Stability:
-
Imine Instability: Imines, particularly those generated in situ, can be susceptible to hydrolysis or decomposition.[1]
-
Recommendation: Ensure your starting amine and aldehyde are pure and dry. If you are pre-forming the imine, confirm its structure and purity using NMR or IR spectroscopy before the cycloaddition step. Using freshly prepared or distilled starting materials is highly recommended.[1]
-
-
Diene Conformation: For the Diels-Alder reaction to occur, the diene must adopt an s-cis conformation.[1] Dienes that are sterically hindered and locked in the s-trans conformation will be unreactive.
-
Recommendation: If you suspect this is the issue, consider modifying the diene structure to favor the s-cis conformation.
-
2. Optimize Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.
-
Recommendation: While nonpolar solvents are common, polar solvents such as dimethylformamide (DMF), ethylene glycol, and even water have been shown to accelerate Diels-Alder reactions.[1] Experiment with a range of solvents to find the optimal conditions for your specific substrates.
-
-
Temperature and Pressure: High temperatures can sometimes promote the desired reaction but may also lead to decomposition or side reactions. In some cases, high pressure can favor the formation of the cycloadduct.
-
Recommendation: Systematically screen a range of temperatures. If accessible, high-pressure conditions (e.g., in a sealed tube or a high-pressure reactor) may improve yields for sluggish reactions.
-
3. Employ Catalysis to Enhance Reactivity:
-
Lewis Acid Catalysis: Lewis acids can activate the dienophile (imine) by coordinating to the nitrogen atom, making it more electrophilic and accelerating the reaction.[2][3][4]
-
Recommendation: Introduce a Lewis acid catalyst to your reaction mixture. Common choices include AlCl₃, B(C₆F₅)₃, and Sc(OTf)₃.[2][5][6] The choice of Lewis acid can also influence the stereoselectivity of the reaction.[2][6] For instance, bulky Lewis acids like B(C₆F₅)₃ can favor the formation of the exo product.[2][6]
-
The following decision-making workflow can help guide your optimization process:
Troubleshooting workflow for low-yield aza-Diels-Alder reactions.
Issue 2: Poor Stereoselectivity in the Cycloaddition
Q2: My aza-Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is crucial, and it is often influenced by kinetic versus thermodynamic control, as well as steric and electronic factors.
-
Influence of Lewis Acids: The choice of Lewis acid can dramatically impact stereoselectivity. Bulky Lewis acids can sterically hinder one approach of the diene to the dienophile, favoring the formation of one diastereomer over the other.[2][6]
-
Chiral Auxiliaries: The use of chiral auxiliaries on either the diene or the dienophile can induce facial selectivity, leading to the preferential formation of one enantiomer.
-
Recommendation: Consider incorporating a removable chiral auxiliary into your starting material to guide the stereochemical outcome of the cycloaddition.
-
Issue 3: Failure of Intramolecular Cyclization
Q3: I am attempting an intramolecular cyclization to form an azabicyclo[x.y.z]heptane ring, but the reaction is failing. What are the common pitfalls?
A3: Intramolecular cyclizations are powerful but can be challenging due to entropic factors and the need for precise conformational alignment.
-
Protecting Group Effects: The choice of the nitrogen protecting group can be critical. Some protecting groups may be too bulky or may electronically disfavor the cyclization.
-
Radical Cyclizations: If ionic pathways are unsuccessful, consider a radical-based approach.
-
Recommendation: α-Acylamino radicals can be generated and used for 5-exo-trig or 6-endo-trig cyclizations to form the bicyclic system.[8] This can be a viable alternative when other methods fail.
-
The general workflow for troubleshooting a failing intramolecular cyclization is as follows:
Decision tree for troubleshooting intramolecular cyclization.
Quantitative Data Summary
The following tables summarize yields for different synthetic strategies for azabicyclo[x.y.z]heptanes under various conditions.
Table 1: Comparison of Yields for the Synthesis of 7-Azabicyclo[2.2.1]heptane
| Synthetic Route | Key Reagents/Conditions | Yield | Reference |
| Multi-step synthesis | Tosylation of a carbobenzoxy-protected amino alcohol, followed by cleavage and cyclization in 70% aqueous ethanol. | 12% (overall) | [7] |
| Alternative multi-step | Five-step route requiring large amounts of platinum oxide. | 36% (overall) | [7] |
| Diels-Alder with catalyst | N-carbomethoxypyrrole with acetylene dicarboxylic ester using aluminum chloride as a catalyst. | 93% | [7] |
Table 2: Yields of Radical Cyclization for Azabicyclo[x.y.z]heptane Synthesis
| Substrate | Reagents | Product(s) | Yield(s) | Reference |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu₃SnH, AIBN, toluene | 7-azabicyclo[2.2.1]heptane derivative and 8-azabicyclo[3.2.1]octane derivative | 40% and 30% | [8] |
| Piperidine congener | Bu₃SnH, AIBN, toluene | 8-azabicyclo[3.2.1]octane derivative | Quantitative | [8] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol is a general guideline for a Lewis acid-catalyzed aza-Diels-Alder reaction to synthesize an N-substituted 2-azabicyclo[2.2.1]hept-5-ene.
Materials:
-
Freshly distilled cyclopentadiene
-
Appropriate primary amine hydrochloride salt
-
Formaldehyde (37% aqueous solution)
-
Lewis Acid (e.g., AlCl₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine hydrochloride salt in the chosen anhydrous solvent under an inert atmosphere, add the Lewis acid (typically 10-20 mol%).
-
Cool the mixture to 0 °C and add the formaldehyde solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the iminium salt.
-
Add freshly distilled cyclopentadiene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Radical Cyclization
This protocol describes a general procedure for the synthesis of a 7-azabicyclo[2.2.1]heptane derivative via an intramolecular radical cyclization.[8]
Materials:
-
Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate (radical precursor)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the radical precursor in anhydrous toluene under an inert atmosphere.
-
Add a catalytic amount of AIBN to the solution.
-
Heat the solution to reflux (approximately 110 °C).
-
Slowly add a solution of Bu₃SnH (2.3 equivalents) in anhydrous toluene to the refluxing mixture over several hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the cyclized products from any reduction byproducts.
Signaling Pathways and Workflows
The following diagram illustrates the general mechanism of a Lewis acid-catalyzed aza-Diels-Alder reaction.
Mechanism of Lewis acid-catalyzed aza-Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
Spectroscopic Data and Synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the NMR spectroscopic data for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published, peer-reviewed NMR data for this specific compound, this guide also includes data for a closely related derivative and the parent 3-azabicyclo[3.2.0]heptane hydrochloride to offer a valuable comparative framework for researchers.
NMR Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| 3-Azabicyclo[3.2.0]heptane HCl [1] | NH₂⁺ | 10.13 (s, 2H) |
| CH₂, CH | 3.46 - 3.35 (m, 2H) | |
| CH₂, CH | 3.22 - 3.02 (m, 4H) | |
| CH₂ | 2.31 - 2.15 (m, 2H) | |
| CH₂ | 2.10 - 1.93 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3-Azabicyclo[3.2.0]heptane HCl [1] | CH₂, CH | 51.91 |
| CH₂, CH | 36.80 | |
| CH₂ | 22.89 |
Experimental Protocols
Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride
A detailed, peer-reviewed protocol for the synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride is available in Organic Syntheses.[1] The synthesis involves a photochemical [2+2] cycloaddition of diallylamine.
Materials: Diallylamine, 1 M Sulfuric Acid, Copper(II) Sulfate Pentahydrate, Diethyl Ether, Sodium Hydroxide, Hydrochloric Acid, Acetone.
Procedure:
-
Reaction Setup: Diallylamine is protonated with sulfuric acid in water, followed by the addition of copper(II) sulfate pentahydrate. The solution is then degassed with nitrogen.
-
Photocycloaddition: The reaction mixture is irradiated with a high-pressure mercury lamp until full conversion.
-
Workup and Isolation: The reaction mixture is concentrated, basified with sodium hydroxide, and extracted with diethyl ether.
-
Salt Formation: The combined organic extracts are treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The product is collected by filtration and washed with acetone to yield 3-azabicyclo[3.2.0]heptane hydrochloride as a white powder.[1]
General Procedure for N-Tosylation
A general procedure for the N-tosylation of secondary amines can be adapted for the synthesis of the target compound from 3-azabicyclo[3.2.0]heptane.
Materials: 3-Azabicyclo[3.2.0]heptane, p-Toluenesulfonyl Chloride (TsCl), Triethylamine (or other suitable base), Dichloromethane (or other suitable solvent).
Procedure:
-
Reaction Setup: 3-Azabicyclo[3.2.0]heptane is dissolved in the chosen solvent and cooled in an ice bath.
-
Addition of Reagents: Triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Reaction: The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Oxidation to the Ketone
The synthesis of this compound would require the oxidation of the corresponding alcohol, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol. Standard oxidation protocols, such as Swern oxidation or using Dess-Martin periodinane, could be employed.
Experimental and Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway and characterization workflow for this compound, based on established chemical transformations.
Caption: Synthetic and characterization workflow for the target molecule.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting materials, key intermediates, and the final product in the proposed synthetic route.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Azabicyclo[3.2.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutics. Accurate and efficient structural characterization of its derivatives is paramount for advancing drug discovery programs. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the analysis of 3-azabicyclo[3.2.0]heptane derivatives, supported by experimental data and detailed protocols.
Superiority of NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the unambiguous structural elucidation of 3-azabicyclo[3.2.0]heptane derivatives. While other techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information, they often fall short in providing the detailed atomic-level connectivity and stereochemical insights that NMR offers.
Mass Spectrometry is highly effective for determining the molecular weight and elemental composition of a compound. However, it cannot readily distinguish between isomers, which are common in the synthesis of substituted 3-azabicyclo[3.2.0]heptane derivatives.
Infrared Spectroscopy is useful for identifying the presence of specific functional groups within a molecule. For instance, the N-H stretching vibration in primary and secondary amines can be observed in the IR spectrum.[1][2] However, it does not provide a complete picture of the molecular skeleton.
NMR Spectroscopy , on the other hand, provides a wealth of information:
-
¹H NMR reveals the chemical environment of each proton, their relative numbers through integration, and their connectivity through spin-spin coupling.
-
¹³C NMR provides information on the carbon framework of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) establish direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure, including the determination of stereochemistry.
¹H and ¹³C NMR Data of 3-Azabicyclo[3.2.0]heptane Derivatives
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of 3-azabicyclo[3.2.0]heptane derivatives are highly sensitive to the nature and position of substituents, as well as the stereochemistry of the bicyclic core. The following tables summarize representative spectral data for the parent compound and some of its derivatives.
Table 1: ¹H NMR Spectral Data of Selected 3-Azabicyclo[3.2.0]heptane Derivatives
| Compound | Solvent | H1/H5 | H2/H4 | H6 | H7 | Other Signals | Reference |
| 3-Azabicyclo[3.2.0]heptane hydrochloride | CDCl₃ | 3.46-3.35 (m, 2H) | 3.22-3.02 (m, 4H) | 2.31-2.15 (m, 2H) | 2.10-1.93 (m, 2H) | 10.13 (s, 2H, NH₂⁺) | [3][4] |
| cis-Azabicyclo[3.2.0]heptan-7-one derivative | CDCl₃ | - | - | - | - | See reference for detailed assignments | [5] |
Table 2: ¹³C NMR Spectral Data of Selected 3-Azabicyclo[3.2.0]heptane Derivatives
| Compound | Solvent | C1/C5 | C2/C4 | C6 | C7 | Other Signals | Reference |
| 3-Azabicyclo[3.2.0]heptane hydrochloride | CDCl₃ | 51.91 | 36.80 | 22.89 | 22.89 | - | [3][4] |
| cis-Azabicyclo[3.2.0]heptan-7-one derivative | CDCl₃ | - | - | - | - | See reference for detailed assignments | [5] |
Experimental Protocols
Accurate and reproducible NMR data are contingent on standardized experimental procedures. Below are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of 3-azabicyclo[3.2.0]heptane derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 3-azabicyclo[3.2.0]heptane derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard.
¹H NMR Spectroscopy (1D)
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time)
-
Number of Scans: 8-16 for qualitative analysis; 64 or more for quantitative analysis.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy (1D)
-
Spectrometer: 100 MHz or higher corresponding ¹H frequency.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
For complete structural assignment, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and identifying quaternary carbons.
Standard pulse programs and parameters provided by the spectrometer manufacturer are generally suitable for these experiments.
Visualizing the 3-Azabicyclo[3.2.0]heptane Core and Analytical Workflow
The IUPAC nomenclature for bicyclo[3.2.0]heptane dictates a specific numbering system that is essential for accurate spectral assignment.[6] The bridgehead carbons are numbered 1 and 5. The numbering then proceeds along the longest path to the other bridgehead, then the next longest path, and finally the shortest path. In 3-azabicyclo[3.2.0]heptane, the nitrogen atom replaces the carbon at position 3.
Caption: IUPAC Numbering of the 3-Azabicyclo[3.2.0]heptane Core.
The structural elucidation of a novel 3-azabicyclo[3.2.0]heptane derivative using NMR spectroscopy typically follows a systematic workflow.
Caption: Workflow for NMR-based Structure Elucidation.
References
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.2.0]heptane Scaffolds and Alternatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While a specific X-ray crystal structure for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is not publicly available in the searched crystallographic databases, this guide provides a comprehensive comparison of synthetic methodologies for the core 3-azabicyclo[3.2.0]heptane scaffold. This bicyclic system is a key structural motif in medicinal chemistry, offering a rigid three-dimensional framework that is attractive for the design of novel therapeutics.[1] This guide will compare its synthesis with other relevant bicyclic ketone scaffolds, providing experimental data and protocols to inform synthetic strategy and drug design efforts.
Comparison of Synthetic Routes to Bicyclic Ketone Scaffolds
The 3-azabicyclo[3.2.0]heptane core is most commonly synthesized via photochemical [2+2] cycloaddition reactions.[2][3][4] This approach offers a direct and efficient way to construct the strained four-membered ring fused to a five-membered ring. Alternative bicyclic systems, such as the 6-azabicyclo[3.1.1]heptane and bicyclo[3.3.1]nonane scaffolds, are also of significant interest in drug discovery and are typically accessed through different synthetic strategies.[5][6]
| Bicyclic Scaffold | Primary Synthetic Route(s) | Starting Materials | Key Features |
| 3-Azabicyclo[3.2.0]heptane | Intramolecular [2+2] Photocycloaddition | Diallylamine derivatives | Direct formation of the fused ring system; can be stereoselective.[7][8] |
| Intermolecular [2+2] Photocycloaddition | Alkenes and maleimides | Modular approach allowing for diverse substitution patterns.[4] | |
| [3+2] Cycloaddition | Azomethine ylides and cyclobutenes | Access to highly substituted derivatives.[9][10] | |
| 6-Azabicyclo[3.1.1]heptane | Multi-step synthesis from azetidine derivatives | Azetidine-based starting materials | Provides a different ring fusion geometry and conformational profile.[5] |
| Bicyclo[3.3.1]nonane | Robinson Annulation, Effenburger-type cyclization | Cyclohexanone derivatives | Leads to bridged bicyclic systems with distinct spatial arrangements.[6] |
Experimental Protocols
Synthesis of the 3-Azabicyclo[3.2.0]heptane Core via Intramolecular [2+2] Photocycloaddition
This protocol is adapted from the synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride from diallylamine.[7]
Materials:
-
Diallylamine
-
1 M Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Diethyl Ether (Et₂O)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a suitable flask, diallylamine is protonated with 1 M sulfuric acid in deionized water.
-
Copper(II) sulfate pentahydrate is added as a photosensitizer.
-
The solution is partitioned into quartz tubes, degassed with nitrogen, and irradiated with a UV lamp (e.g., 254 nm) until full conversion of the starting material.
-
The reaction mixtures are combined and concentrated by heating.
-
The solution is cooled, and diethyl ether is added. The mixture is then basified with sodium hydroxide pellets.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be isolated by filtration.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic strategies for accessing the 3-azabicyclo[3.2.0]heptane scaffold and a representative alternative, the bicyclo[3.3.1]nonane system.
Caption: Intramolecular photocycloaddition to form the 3-azabicyclo[3.2.0]heptane core.
Caption: Robinson annulation for the synthesis of the bicyclo[3.3.1]nonane scaffold.
Conclusion
The 3-azabicyclo[3.2.0]heptane scaffold represents a valuable building block in medicinal chemistry, accessible primarily through efficient photochemical [2+2] cycloaddition reactions. This method allows for the rapid construction of the core bicyclic structure. In contrast, alternative scaffolds like 6-azabicyclo[3.1.1]heptanes and bicyclo[3.3.1]nonanes require distinct multi-step synthetic approaches. The choice of a particular bicyclic ketone scaffold and its synthetic route will depend on the desired three-dimensional orientation of substituents, the required stereochemistry, and the overall synthetic feasibility. This guide provides a foundational comparison to aid researchers in the strategic design and synthesis of novel bioactive molecules.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An intramolecular [2 + 2] photocycloaddition approach to conformationally restricted bis-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Mass Spectrometry Analysis of 3-Azabicyclo[3.2.0]heptane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic profiling of these molecules. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of 3-azabicyclo[3.2.0]heptane derivatives, supported by experimental data from related compounds and detailed methodologies.
Comparison of Analytical Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the premier technique for the analysis of 3-azabicyclo[3.2.0]heptane compounds, offering superior sensitivity and selectivity compared to other methods. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, they often require derivatization to improve the volatility of these polar compounds. LC-MS/MS allows for the direct analysis of these compounds in complex matrices with minimal sample preparation.
Mass Spectrometric Behavior and Fragmentation Patterns
Under electrospray ionization (ESI), 3-azabicyclo[3.2.0]heptane derivatives readily form protonated molecules [M+H]⁺ in positive ion mode. Collision-induced dissociation (CID) of the protonated molecule typically leads to characteristic fragmentation patterns involving the bicyclic ring system.
While specific fragmentation data for a wide range of 3-azabicyclo[3.2.0]heptane derivatives is not extensively published in a single source, analysis of related bicyclic amines and compounds containing this scaffold, such as certain antibiotics, provides insight into the expected fragmentation pathways. The fragmentation is often initiated by cleavage of the C-C bonds of the cyclobutane ring, followed by rearrangements and further fragmentation of the pyrrolidine ring.
For instance, the mass spectrum of 3-azabicyclo[3.2.0]heptane hydrochloride would show a protonated molecular ion [M+H]⁺ at m/z 98.0964.[1] A proposed fragmentation pathway is illustrated in the diagram below.
Quantitative Analysis using LC-MS/MS
LC-MS/MS is the method of choice for the quantification of 3-azabicyclo[3.2.0]heptane compounds in various matrices, including biological fluids. The high selectivity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for accurate quantification even at low concentrations.
The following table summarizes typical LC-MS/MS parameters for the analysis of compounds containing a bicyclic amine core, which can serve as a starting point for method development for novel 3-azabicyclo[3.2.0]heptane derivatives.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | Dependent on the specific compound structure |
| Collision Energy | Optimized for each transition |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range |
Experimental Protocols
A generalized experimental workflow for the LC-MS/MS analysis of 3-azabicyclo[3.2.0]heptane compounds from a biological matrix is outlined below.
Sample Preparation
For the analysis of 3-azabicyclo[3.2.0]heptane compounds in biological matrices such as plasma or urine, sample preparation is a critical step to remove interferences and improve the sensitivity of the assay.
-
Protein Precipitation: This is a simple and fast method suitable for initial screening. A common procedure involves adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of plasma. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Solid Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analyte. A mixed-mode or cation-exchange sorbent is often effective for trapping the basic 3-azabicyclo[3.2.0]heptane core. The general steps include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent (e.g., methanol with 5% ammonium hydroxide).
Liquid Chromatography
Reversed-phase chromatography using a C18 column is commonly employed for the separation of 3-azabicyclo[3.2.0]heptane derivatives. The addition of a small amount of an acid, such as formic acid, to the mobile phase helps to protonate the amine, leading to better peak shape and retention. A gradient elution with water and an organic solvent like acetonitrile or methanol is typically used to achieve good separation from other matrix components.
Mass Spectrometry
Positive ion electrospray ionization is the preferred method for generating ions of 3-azabicyclo[3.2.0]heptane compounds. For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is ideal. This involves selecting the protonated molecule as the precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and monitoring a specific product ion in the third quadrupole. The selection of unique precursor-product ion transitions for the analyte and an internal standard ensures high selectivity and accuracy.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a powerful and versatile platform for the analysis of 3-azabicyclo[3.2.0]heptane compounds. Its high sensitivity, selectivity, and applicability to complex matrices make it an indispensable tool in drug discovery and development, from early-stage characterization to late-stage clinical studies. The methodologies and data presented in this guide offer a solid foundation for developing and validating robust analytical methods for this important class of molecules.
References
A Comparative Guide to the Chiral Resolution of Racemic 3-Azabicyclo[3.2.0]heptane Intermediates
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical candidates. The stereochemistry of this bicyclic system is often crucial for its therapeutic efficacy and safety profile. Consequently, the efficient preparation of enantiomerically pure 3-azabicyclo[3.2.0]heptane intermediates is a critical step in drug discovery and development. This guide provides an objective comparison of the primary methods for the chiral resolution of racemic 3-azabicyclo[3.2.0]heptane intermediates: enzymatic kinetic resolution and diastereomeric salt formation. Furthermore, it presents asymmetric synthesis as a powerful alternative approach for obtaining enantiopure products directly.
Comparison of Chiral Resolution and Asymmetric Synthesis Methods
The choice of method for obtaining enantiomerically pure 3-azabicyclo[3.2.0]heptane intermediates depends on various factors, including the specific substrate, desired scale, and available resources. Below is a comparative summary of the most common approaches.
| Method | Principle | Typical Reagents/Catalysts | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Enantioselective acylation of the racemic amine, where one enantiomer reacts significantly faster than the other, allowing for separation. | Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., toluene, MTBE). | High enantioselectivity (often >95% ee), mild reaction conditions, environmentally friendly (biocatalysis).[1] | Maximum theoretical yield for the desired enantiomer is 50%, requires separation of the acylated and unreacted enantiomers. |
| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Chiral acids such as (-)-2,3-di-p-toluoyl-L-tartaric acid, mandelic acid, or camphorsulfonic acid.[2] | Well-established and scalable classical method, can provide high enantiomeric purity after recrystallization. | Relies on the formation of crystalline salts with significant solubility differences, can be empirical and require extensive screening of resolving agents and solvents, may result in lower yields.[3] |
| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched product from achiral or prochiral starting materials using a chiral catalyst or auxiliary. | Chiral metal catalysts (e.g., Cu(I) with chiral ligands like (R)-Fesulphos), chiral auxiliaries. | Can achieve high yields (theoretically up to 100%) and high enantioselectivity, avoids the need for a resolution step.[4][5] | Development of a suitable asymmetric synthesis can be challenging and time-consuming, may require more expensive chiral catalysts and ligands. |
Quantitative Data Comparison
The following table summarizes typical quantitative data for the different methods, providing a snapshot of their potential performance.
| Method | Substrate/Reaction | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |
| Enzymatic Kinetic Resolution | Racemic 3-azabicyclo[3.2.0]heptane derivatives | 90-99% | N/A | ~45% (for the resolved amine) | [5] |
| Diastereomeric Salt Formation | exo-6-Aryl-3-azabicyclo[3.2.0]heptane | High (after crystallization) | N/A | Variable | [2] |
| Asymmetric Synthesis | [3+2] cycloaddition of cyclobutenones with azomethine ylides | up to 98% | >20:1 | Good to excellent | [4][5] |
Experimental Protocols
Enzymatic Kinetic Resolution using Novozym 435
This protocol describes a typical procedure for the kinetic resolution of a racemic 3-azabicyclo[3.2.0]heptane derivative via enantioselective acylation catalyzed by immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic 3-azabicyclo[3.2.0]heptane derivative
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Toluene or Methyl tert-butyl ether (MTBE) (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the racemic 3-azabicyclo[3.2.0]heptane derivative in the chosen organic solvent (e.g., toluene) in a round-bottom flask.
-
Add Novozym 435 to the solution (typically 10-50% by weight of the substrate).
-
Add a slight molar excess of vinyl acetate (e.g., 1.1 equivalents) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.
-
Upon reaching the target conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The reaction mixture now contains the acylated enantiomer and the unreacted enantiomer. Separate these two compounds using standard purification techniques such as column chromatography or extraction.
Diastereomeric Salt Resolution
This protocol outlines a general procedure for the chiral resolution of a racemic 3-azabicyclo[3.2.0]heptane derivative by forming diastereomeric salts with a chiral acid.
Materials:
-
Racemic 3-azabicyclo[3.2.0]heptane derivative
-
Chiral resolving agent (e.g., (-)-2,3-di-p-toluoyl-L-tartaric acid)
-
Suitable solvent or solvent mixture (e.g., isopropanol, methanol, ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic 3-azabicyclo[3.2.0]heptane derivative in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent in the same solvent, also with heating.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine while stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
To recover the free amine, dissolve the diastereomeric salt in water and adjust the pH to basic (e.g., with NaOH solution).
-
Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the resolved product.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for enzymatic kinetic resolution and diastereomeric salt formation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Resolution.
Conclusion
The chiral resolution of 3-azabicyclo[3.2.0]heptane intermediates is a critical challenge that can be addressed by several effective methods. Enzymatic kinetic resolution offers high selectivity and mild conditions but is limited by a theoretical maximum yield of 50%. Diastereomeric salt formation is a classical and scalable technique, though it can be labor-intensive and require significant optimization. As an alternative, asymmetric synthesis provides a more direct and potentially higher-yielding route to enantiopure products, although the initial development of a robust process can be more complex. The selection of the optimal method will be guided by the specific requirements of the synthetic target, the desired scale of production, and the resources available to the research and development team.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. kiko-tech.co.jp [kiko-tech.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.2.0]heptane
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere for piperidines and pyrrolidines. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. A variety of synthetic strategies have been developed to access this bicyclic system, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies at a Glance
Four principal strategies have emerged for the synthesis of the 3-azabicyclo[3.2.0]heptane core:
-
Intramolecular [2+2] Photocycloaddition: This approach typically involves the irradiation of N-allyl cinnamamides or related structures, leading to the formation of the cyclobutane ring.
-
Visible-Light-Driven Intermolecular [2+2] Cycloaddition: A more recent development, this method utilizes photosensitizers to enable the reaction between maleimides and alkenes under visible light, offering a potentially safer and more accessible alternative to UV irradiation.
-
[3+2] Cycloaddition: This strategy relies on the reaction of an azomethine ylide with a cyclobutene derivative to construct the pyrrolidine ring of the bicyclic system.
-
Amine-Tolerant Kochi-Salomon-Type Reaction: This modified photochemical [2+2] cycloaddition allows for the direct cyclization of unactivated dienes, such as diallylamine, to form the parent 3-azabicyclo[3.2.0]heptane.
The following sections will delve into the quantitative performance and experimental protocols for each of these key methodologies.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different synthetic routes, providing a basis for comparison of their efficiency and applicability.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reaction Time | Scale | Reference |
| Intramolecular [2+2] Photocycloaddition | N-allyl-N-benzylcinnamamide | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (cat.), blue LEDs, CH3CN | 85 | >99:1 | 24 h | 0.5 mmol | [1] |
| N-allyl-N-(4-fluorobenzyl)cinnamamide | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (cat.), blue LEDs, CH3CN | 82 | >99:1 | 24 h | 0.5 mmol | [1] | |
| N-allyl-N-(4-methoxybenzyl)cinnamamide | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (cat.), blue LEDs, CH3CN | 88 | >99:1 | 24 h | 0.5 mmol | [1] | |
| Visible-Light [2+2] Cycloaddition | N-benzylmaleimide, Styrene | Thioxanthone (cat.), blue LEDs, CH2Cl2 | 78 | 65:35 | 16 h | 0.2 mmol | [2] |
| N-phenylmaleimide, Styrene | Thioxanthone (cat.), blue LEDs, CH2Cl2 | 85 | 70:30 | 16 h | 0.2 mmol | [2] | |
| N-benzylmaleimide, 1-Octene | UVA LEDs (370 nm), CH2Cl2 | 75 | 60:40 | 48 h | 0.2 mmol | [2] | |
| [3+2] Cycloaddition | 2-methyl-3-methoxycarbonylcyclobutenone, Methyl (E)-2-(benzylideneamino)acetate | AgOAc (10 mol%), (S)-DTBM-Segphos (11 mol%), NEt3, THF | 83 | 95% ee | 9-12 h | 0.2 mmol | [3] |
| 2-methyl-3-methoxycarbonylcyclobutenone, Methyl (E)-2-((4-chlorobenzylidene)amino)acetate | AgOAc (10 mol%), (S)-DTBM-Segphos (11 mol%), NEt3, THF | 91 | 96% ee | 9-12 h | 0.2 mmol | [3] | |
| 2-methyl-3-methoxycarbonylcyclobutenone, Methyl (E)-2-((4-methylbenzylidene)amino)acetate | AgOAc (10 mol%), (S)-DTBM-Segphos (11 mol%), NEt3, THF | 85 | 94% ee | 9-12 h | 0.2 mmol | [3] | |
| Amine-Tolerant Kochi-Salomon Reaction | Diallylamine | CuSO4·5H2O (cat.), H2SO4, H2O, hv (254 nm) | 51 (as HCl salt) | N/A | 80 h | 32.2 mmol | [4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Intramolecular [2+2] Photocycloaddition of an N-Allyl Cinnamamide
This procedure is a representative example of a visible-light-mediated intramolecular [2+2] cycloaddition.
Materials:
-
N-allyl-N-benzylcinnamamide
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (Iridium photocatalyst)
-
Acetonitrile (CH3CN), anhydrous
-
Nitrogen gas
-
Blue LEDs (34 W)
Procedure:
-
In a suitable reaction vessel, dissolve N-allyl-N-benzylcinnamamide (0.5 mmol, 1.0 equiv) and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (5 mol%) in anhydrous acetonitrile.
-
Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes.
-
Seal the vessel and place it in a photoreactor equipped with 34 W blue LEDs.
-
Irradiate the reaction mixture at a temperature below 30 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.0]heptane derivative.[1]
Protocol 2: Visible-Light-Driven Intermolecular [2+2] Cycloaddition
This protocol describes a typical procedure for the photosensitized intermolecular [2+2] cycloaddition of a maleimide and an alkene.
Materials:
-
N-phenylmaleimide
-
Styrene
-
Thioxanthone
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon gas
-
Blue LEDs (e.g., Kessil PR 160L, 440 nm)
Procedure:
-
To a glass vial, add N-phenylmaleimide (1.0 equiv., 0.20 mmol), thioxanthone (20 mol %, 0.04 mmol), and anhydrous dichloromethane (2 mL).
-
Add styrene (2.0 equiv., 0.40 mmol) to the mixture.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes.
-
Place the vial under blue LED irradiation and stir the reaction mixture for 16 hours.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography (e.g., petroleum ether/EtOAc) to yield the 3-azabicyclo[3.2.0]heptane product.[2]
Protocol 3: Silver-Catalyzed [3+2] Cycloaddition
This procedure outlines the enantioselective [3+2] cycloaddition of an azomethine ylide precursor with a cyclobutenone.
Materials:
-
2-methyl-3-methoxycarbonylcyclobutenone
-
Methyl (E)-2-(benzylideneamino)acetate
-
Silver acetate (AgOAc)
-
(S)-DTBM-Segphos (chiral ligand)
-
Triethylamine (NEt3)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve AgOAc (10 mol%) and (S)-DTBM-Segphos (11 mol%) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-methyl-3-methoxycarbonylcyclobutenone (0.2 mmol, 1.0 equiv), methyl (E)-2-(benzylideneamino)acetate (0.4 mmol, 2.0 equiv), and triethylamine (20 mol%) to the catalyst solution.
-
Stir the reaction at 0 °C for 9-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product via flash chromatography to obtain the enantiomerically enriched 3-azabicyclo[3.2.0]heptane.[3]
Protocol 4: Amine-Tolerant Kochi-Salomon-Type Reaction
This protocol details the synthesis of the parent 3-azabicyclo[3.2.0]heptane hydrochloride from diallylamine.
Materials:
-
Diallylamine
-
Sulfuric acid (H2SO4), 1 M aqueous solution
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Deionized water
-
Nitrogen gas
-
Quartz test tubes
-
Photoreactor with 254 nm lamps
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a 500-mL Erlenmeyer flask, add 1 M aqueous H2SO4 (32.2 mL, 32.2 mmol, 1 equiv.).
-
With stirring, slowly add diallylamine (3.13 g, 32.2 mmol, 1 equiv.).
-
Dilute the resulting solution with deionized water (284 mL).
-
Add CuSO4·5H2O (402 mg, 1.61 mmol, 0.05 equiv.) and stir until dissolved.
-
Partition the solution equally into four quartz test tubes.
-
Degas each tube by bubbling with nitrogen for 5 minutes.
-
Place the tubes in a photoreactor and irradiate with 254 nm lamps for approximately 80 hours.
-
Combine the reaction mixtures, concentrate by boiling to a volume of ~100 mL.
-
Cool the solution, basify with NaOH, and extract with diethyl ether.
-
Dry the combined organic extracts, and then add concentrated HCl to precipitate the product as the hydrochloride salt.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
Caption: Overview of major synthetic strategies to access the 3-azabicyclo[3.2.0]heptane core.
Caption: A generalized experimental workflow for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives.
Conclusion
The synthesis of 3-azabicyclo[3.2.0]heptanes can be achieved through several effective methods. The choice of the optimal route depends on the desired substitution pattern, scale, and available equipment.
-
Intramolecular [2+2] photocycloadditions offer excellent diastereoselectivity for the synthesis of highly substituted derivatives.
-
Visible-light-driven intermolecular [2+2] cycloadditions represent a milder and potentially more scalable approach for certain substitution patterns.
-
[3+2] cycloadditions provide an efficient entry to functionalized 3-azabicyclo[3.2.0]heptanes with good enantioselectivity when chiral catalysts are employed.
-
The amine-tolerant Kochi-Salomon-type reaction is a valuable method for the direct synthesis of the parent, unsubstituted 3-azabicyclo[3.2.0]heptane.
Researchers should carefully consider the trade-offs between yield, stereoselectivity, substrate scope, and reaction conditions when selecting a synthetic strategy for their specific target molecule. This guide provides the necessary data and protocols to make an informed decision in the pursuit of novel therapeutics incorporating the 3-azabicyclo[3.2.0]heptane scaffold.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
A Comparative Guide to Bicyclic Ketones in Carbocyclic Nucleoside Synthesis
The synthesis of carbocyclic nucleosides, a critical class of antiviral agents, hinges on the stereocontrolled construction of a functionalized cyclopentane ring. Bicyclic ketones and their lactam or lactone analogues serve as powerful chiral synthons for this purpose, offering rigid frameworks that enable precise control over stereochemistry. This guide provides a comparative analysis of two prominent bicyclic precursors—the γ-lactam known as Vince lactam and the versatile Corey lactone—in the context of synthesizing carbocyclic nucleosides like the anti-HIV drug Abacavir.
Performance Comparison of Bicyclic Precursors
The choice of bicyclic starting material significantly impacts the synthetic route's efficiency, stereochemical outcome, and overall yield. The following table summarizes key quantitative performance metrics for routes starting from Vince lactam and Corey lactone.
| Parameter | Vince Lactam Route | Corey Lactone Route | Supporting Data/Rationale |
| Precursor | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Corey Lactone Diol | Racemic Vince lactam is commercially available. Corey lactone is a common synthetic intermediate.[1][2][3] |
| Key Chiral Step | Enzymatic Kinetic Resolution | Asymmetric [3+2] Cycloaddition | The Vince lactam route relies on separating enantiomers, while the Corey lactone can be built enantioselectively from acyclic precursors.[4][5] |
| Enantiomeric Excess (ee) of Chiral Intermediate | > 99% for desired (-)-enantiomer | > 99% | Engineered (+)-γ-lactamases provide exceptional enantioselectivity in the resolution of Vince lactam.[4] Organocatalyzed domino reactions can produce the Corey lactone with very high ee.[5][6] |
| Theoretical Max. Yield of Chiral Intermediate | 50% | ~50% (overall for synthesis) | Kinetic resolution inherently limits the yield of the desired enantiomer to 50% from the racemate.[4] The reported one-pot synthesis of Corey lactone has a 50% overall yield.[5] |
| Key Transformations | Lactam hydrolysis/reduction, N-protection, base coupling | Lactone-to-amine conversion, protection group manipulation, base coupling | Both routes converge on a chiral cyclopentylamine derivative ready for coupling with a purine or pyrimidine base.[7][8] |
Visualizing the Synthetic Pathways
The strategic approaches to synthesizing a common intermediate, a chiral aminocyclopentene methanol, from Vince lactam and Corey lactone are distinct. The following diagrams illustrate these divergent pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Biological Activity of 3-Azabicyclo[3.2.0]heptane-Derived Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-azabicyclo[3.2.0]heptane-derived compounds, supported by experimental data. This unique bicyclic scaffold has garnered significant interest in medicinal chemistry due to its rigid conformation, which can lead to enhanced selectivity and potency for various biological targets.
This guide focuses on three key areas of biological activity for this class of compounds: dopaminergic receptor antagonism, nicotinic acetylcholine receptor (nAChR) agonism, and antimicrobial efficacy. The presented data, experimental protocols, and pathway visualizations aim to facilitate the rational design and development of novel therapeutics based on the 3-azabicyclo[3.2.0]heptane core.
Dopaminergic Receptor Ligand Activity
Derivatives of 3-azabicyclo[3.2.0]heptane have shown notable affinity and selectivity for dopamine receptor subtypes, particularly the D2-like (D2L) and D3 receptors. These receptors are crucial targets for the treatment of various neurological and psychiatric disorders.
Comparative Binding Affinities of 3-Azabicyclo[3.2.0]heptane Derivatives at Dopamine Receptors
The following table summarizes the binding affinities (Ki) of a series of 3-azabicyclo[3.2.0]heptane derivatives for the human dopamine D1, D2L, and D3 receptors. The data highlights the influence of various substituents on the scaffold's affinity and selectivity.
| Compound ID | R1 | R2 | D1 Ki (μM) | D2L Ki (μM) | D3 Ki (μM) |
| 1a | H | Phenyl | > 20 | 0.28 | 0.23 |
| 1b | H | 4-Fluorophenyl | > 40 | 0.45 | 0.35 |
| 2a | Methyl | Phenyl | > 20 | 0.15 | 0.11 |
| 2b | Methyl | 4-Fluorophenyl | > 40 | 0.22 | 0.18 |
| 3a | Ethyl | Phenyl | > 20 | 0.98 | 0.76 |
| 3b | Ethyl | 4-Fluorophenyl | > 40 | 1.20 | 0.99 |
Data presented is a representative compilation from published studies. Actual values may vary based on experimental conditions.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a critical role in modulating neuronal excitability.
Dopamine D2 Receptor Signaling Pathway
Nicotinic Acetylcholine Receptor (nAChR) Ligand Activity
Certain 3-azabicyclo[3.2.0]heptane derivatives, particularly those with a 3,6-diazabicyclo[3.2.0]heptane core, have been identified as potent and selective agonists of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable preference for the α4β2 subtype.[1] The α4β2 nAChR is a validated target for therapies aimed at smoking cessation and cognitive disorders.
Comparative Affinity and Efficacy of 3,6-Diazabicyclo[3.2.0]heptane Derivatives at α4β2 nAChR
The following table presents the binding affinity (Ki) and functional efficacy (EC50 and Emax) of a selection of 3,6-diazabicyclo[3.2.0]heptane analogs at the human α4β2 nAChR.
| Compound ID | R Group | α4β2 Ki (nM) | α4β2 EC50 (nM) | Emax (% Acetylcholine) |
| 4a | 3-pyridyl | 0.5 | 15 | 85 |
| 4b | 5-pyrimidinyl | 1.2 | 35 | 78 |
| 5a | 3-pyridyl-5-methoxy | 0.8 | 22 | 82 |
| 5b | 5-pyrimidinyl-2-amino | 2.5 | 58 | 70 |
| Nicotine | - | 1.0 | 200 | 100 |
Data presented is a representative compilation from published studies. Actual values may vary based on experimental conditions.
Nicotinic Acetylcholine Receptor Signaling Cascade
As ligand-gated ion channels, nAChR activation by an agonist leads to a rapid influx of cations, primarily Na+ and Ca2+. The resulting membrane depolarization and increase in intracellular calcium concentration trigger a cascade of downstream signaling events, including neurotransmitter release and activation of various protein kinases.[2]
References
A Comparative Guide to the Mechanistic Studies of 3-Azabicyclo[3.2.0]heptane Formation
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, serving as a bioisostere for piperidines and pyrrolidines. Its unique three-dimensional structure provides access to novel chemical space and can enhance binding affinity to biological targets. This guide provides a comparative overview of the primary synthetic strategies for constructing this bicyclic system, with a focus on their underlying mechanisms, supported by experimental data and detailed protocols.
Key Synthetic Methodologies at a Glance
The formation of the 3-azabicyclo[3.2.0]heptane core is predominantly achieved through three main mechanistic pathways: [2+2] photocycloaddition, [3+2] cycloaddition, and transition metal-catalyzed cyclizations. Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.
| Method | Mechanistic Approach | Key Features |
| [2+2] Photocycloaddition | Intramolecular or intermolecular cycloaddition of an alkene and a double bond-containing moiety upon photoirradiation. | - Direct formation of the cyclobutane ring.- Can be initiated by UV or visible light.- Recent advances allow for the use of unactivated olefins. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a cyclobutene derivative. | - Efficient for constructing highly substituted derivatives.- Often proceeds with high diastereoselectivity. |
| Transition Metal-Catalysis | Intramolecular cyclization of dienes or enynes mediated by a metal catalyst. | - Offers alternative reaction pathways and selectivities.- Can be used to create complex fused-ring systems. |
[2+2] Photocycloaddition: A Light-Driven Approach
The [2+2] photocycloaddition is a powerful and widely used method for the synthesis of cyclobutanes, including the 3-azabicyclo[3.2.0]heptane system. This reaction can be performed intramolecularly on substrates containing two olefinic bonds or intermolecularly between an alkene and another unsaturated system.
Visible-Light-Driven [2+2] Cycloaddition of Maleimides
A significant advancement in this area is the use of visible light in conjunction with a photosensitizer. This approach overcomes the limitations of harsh UV irradiation, such as limited substrate scope and undesired side reactions. The reaction typically proceeds via a triplet sensitization mechanism.
Experimental Protocol: Visible-Light-Driven [2+2] Cycloaddition
A solution of the N-substituted maleimide and the alkene in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.[1][2] A photocatalyst, such as thioxanthone for N-aryl maleimides, is added.[1][2] The reaction mixture is then irradiated with a specific wavelength of visible light (e.g., 370 nm for N-alkyl maleimides or 440 nm for N-aryl maleimides) at room temperature until completion.[1][2] The product is then isolated and purified using standard techniques like column chromatography.
Quantitative Data for Visible-Light-Driven [2+2] Cycloaddition
| N-Substituent | Alkene | Photocatalyst | Wavelength | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkyl | Styrene | None | 370 nm | High | - |
| Aryl | Styrene | Thioxanthone | 440 nm | Good | - |
| Phenyl | Various Aliphatic Olefins | Thioxanthone | Blue LED | Good | - |
Note: Specific yield percentages and diastereomeric ratios are highly substrate-dependent.
Mechanism of Visible-Light-Driven [2+2] Cycloaddition
References
Safety Operating Guide
Essential Safety and Operational Guide for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Hand Protection | Butyl rubber or natural rubber gloves are recommended for handling ketones.[1] Nitrile gloves may offer poor resistance and should be used with caution, checking manufacturer compatibility charts for breakthrough times.[1] Always inspect gloves before use and dispose of contaminated gloves properly. |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against potential splashes.[1][2] |
| Skin and Body | A flame-retardant lab coat and closed-toe shoes are mandatory to protect from skin exposure.[1][3] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][4] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.[5]
-
Use only in a chemical fume hood.[6]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]
-
Store locked up.[6]
Disposal Plan
All chemical waste, including the product and any contaminated materials, must be disposed of according to institutional and local regulations.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Solid Waste: Place any solid waste, such as contaminated gloves, filter paper, or excess reagent, into a designated solid waste container in a fume hood.[7]
-
Do not dispose of any chemical waste down the sink or in the regular trash.[7]
-
Excess tosyl chloride, a potential impurity or unreacted starting material, can be reacted with cellulosic materials like filter paper for easier removal and disposal.[8]
Experimental Workflow
Caption: A flowchart illustrating the safe handling and disposal process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
